molecular formula C10H7BrO B146047 1-Bromo-2-naphthol CAS No. 573-97-7

1-Bromo-2-naphthol

Cat. No.: B146047
CAS No.: 573-97-7
M. Wt: 223.07 g/mol
InChI Key: FQJZPYXGPYJJIH-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthol is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromonaphthalen-2-ol
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InChI

InChI=1S/C10H7BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
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InChI Key

FQJZPYXGPYJJIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7BrO
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DSSTOX Substance ID

DTXSID20205919
Record name 1-Bromo-2-naphthol
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Molecular Weight

223.07 g/mol
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Physical Description

Light red powder; [Alfa Aesar MSDS]
Record name 1-Bromo-2-naphthol
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CAS No.

573-97-7
Record name 1-Bromo-2-naphthol
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Foundational & Exploratory

1-Bromo-2-naphthol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-naphthol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS number 573-97-7, is an organobromine compound derived from naphthalene.[1] It belongs to the class of naphthols and is characterized by a bromine atom at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring system.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1][2] It is also utilized as an anthelmintic drug for hookworm infections and finds application in various biochemical research experiments.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a solid, appearing as off-white to beige or brown-purple crystalline powder.[4][5] It is a weak acid, and its hydroxyl group can participate in hydrogen bonding.[1]

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 573-97-7[1][6]
Molecular Formula C₁₀H₇BrO[1][6]
Molecular Weight 223.07 g/mol [7]
Appearance Off-white to beige or brown-purple crystalline powder[4][5]
Melting Point 78-81 °C (lit.)[3][4]
Boiling Point 130 °C (decomposes)[8], 314 °C[6][6][8]
Density ~1.44 g/cm³ (rough estimate)[4][8]
pKa 7.28 ± 0.50 (Predicted)[4][6]
Flash Point 143.5 °C[2][4]
Solubility and Stability
PropertyDescriptionReference
Solubility Insoluble in water.[6] Soluble in organic solvents like ethanol, ether, benzene, and acetic acid.[1][8][1][6][8]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[6]
Incompatibilities Strong oxidizing agents and strong alkalis.[6]
Decomposition Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[6]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectral Data TypeAvailability / Key InformationReference
¹H NMR Spectra are available.[9]
¹³C NMR Spectra are available.[7][10]
IR Infrared spectrum conforms to the structure.[5]
Mass Spectrometry (GC-MS) Spectra are available.[11]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the regioselective bromination of 2-naphthol.

Method 1: Bromination using Bromine in Ethanol [2][8]

  • Dissolution: Dissolve 2-naphthol in ethanol in a reaction vessel.

  • Cooling: Cool the solution to approximately 15°C.

  • Bromination: Add bromine dropwise over 2-3 hours while maintaining the temperature at 15°C.

  • Stirring: After the addition is complete, stir the mixture for an additional 10 minutes.

  • Quenching: Pass sulfur dioxide through the reaction mixture to saturation.

  • Precipitation: Transfer the reaction material to a crystallization tank and add water to precipitate the product.

  • Isolation: Filter the crystals, wash with water until the pH is 6-7, and dry to obtain this compound. The reported yield is over 90%.[2][8]

Method 2: Bromination using Potassium Bromide and Hydrogen Peroxide [12][13]

  • Mixing: Place 4 mmol of 2-naphthol and 4 mmol of potassium bromide in a round-bottom flask.

  • Solvent Addition: Add 5 ml of acetic acid to the flask.

  • Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise. Continue stirring the reaction at 20°C for 10 hours.

  • Crystallization: Cool the flask at 0°C for 12 hours to allow for the formation of pale yellow needle-like crystals.

  • Isolation: Filter the product and dry. The reported yield under these conditions is 82%.[12]

Method 3: Bromination using Sodium Bromide and Oxone [14]

  • Grinding: Grind 2-naphthol, sodium bromide, and oxone together.

  • Reaction: Allow the mixture to react overnight.

  • Extraction: Extract the crude this compound product using ethyl acetate. The crude product is a dark brown solid.

Purification Protocol

A common method for the purification of this compound is recrystallization.[4][15]

  • Initial Step: Distill the crude naphthol at approximately 10 mmHg.

  • Recrystallization: Recrystallise the distilled product from a mixture of benzene and petroleum ether (boiling point 30-60°C).

  • Result: This process yields purified this compound with a melting point of 80-81°C.

Process Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Naphthol P1 Dissolution in Solvent (e.g., Ethanol, Acetic Acid) R1->P1 R2 Brominating Agent (e.g., Br₂, KBr/H₂O₂, NaBr/Oxone) P2 Controlled Bromination Reaction R2->P2 P1->P2 Cooling P3 Quenching / Precipitation P2->P3 P4 Isolation (Filtration) P3->P4 P5 Washing & Drying P4->P5 End Crude this compound P5->End

Caption: General synthesis workflow for this compound.

Purification_Workflow Start Crude this compound Distill Distillation (at ~10 mmHg) Start->Distill Recrystallize Recrystallization from Benzene/Petroleum Ether Distill->Recrystallize Filter Filtration & Drying Recrystallize->Filter End Purified this compound (m.p. 80-81°C) Filter->End

Caption: Purification workflow for this compound.

Reactivity and Applications

This compound is a versatile reagent in chemical reactions. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be displaced under appropriate conditions.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules.[1] Its primary applications include its role as an intermediate in the production of dyes and pharmaceuticals.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][16] It may also cause respiratory irritation.[17]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[16][17]

    • Use only outdoors or in a well-ventilated area.[16][17]

    • Avoid breathing dust.[16][17]

    • Wash hands and any exposed skin thoroughly after handling.[17]

    • Do not eat, drink, or smoke when using this product.[16]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

  • Storage: Store in a well-ventilated place below +30°C.[2][4] Keep the container tightly closed in an inert atmosphere.[15][18]

References

An In-depth Technical Guide to 1-Bromo-2-naphthol (CAS 573-97-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-naphthol (CAS 573-97-7), a versatile aromatic compound with applications in organic synthesis and potential pharmacological relevance. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and discusses its known applications, including its role as an intermediate in the synthesis of dyes and its documented anthelmintic properties.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol. It is a solid at room temperature, appearing as a brown-violet or off-white to beige crystalline powder.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 573-97-7[2]
Molecular Formula C₁₀H₇BrO[2]
Molecular Weight 223.07 g/mol [2]
Appearance Brown-violet solid, off-white to beige or brown-purple crystalline powder
Melting Point 78-81 °C
Boiling Point 314 °C[1]
Solubility Insoluble in water[1]
pKa 7.28[1]
LogP 3.7[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueKey Data PointsReference(s)
¹H NMR Spectral data available, but specific shifts not detailed in search results. A patent mentions analysis by ¹H NMR.[3][4]
¹³C NMR Spectral data available.[1][5]
Mass Spectrometry (MS) Key m/z peaks at 222 and 224, corresponding to the bromine isotopes.[6]
Infrared (IR) Spectroscopy IR spectral data is available.[3][4]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: the bromination of 2-naphthoic acid and the direct bromination of 2-naphthol.

Method 1: From 2-Naphthoic Acid

This method involves the reaction of 2-naphthoic acid with potassium bromide and hydrogen peroxide in acetic acid.

Experimental Protocol:

  • In a round-bottom flask, combine 4 mmol of 2-naphthoic acid and 4 mmol of potassium bromide.

  • Add 5 mL of acetic acid to the flask.

  • While stirring, slowly add 4 mmol of 30% hydrogen peroxide dropwise.

  • Continue stirring the reaction mixture at 20°C for 10 hours.

  • After the reaction period, cool the mixture to 0°C for 12 hours to facilitate crystallization.

  • Filter the resulting pale yellow needle-like crystals.

  • Dry the product and characterize by IR and ¹H-NMR.

  • The reported yield for this method is 82%.[5]

Method 2: From 2-Naphthol

This protocol describes the direct bromination of 2-naphthol using sodium bromide and oxone.

Experimental Protocol:

  • In a mortar, combine 2-naphthol, sodium bromide, and oxone.

  • Grind the reagents together thoroughly.

  • Allow the reaction mixture to stand overnight.

  • Extract the crude product with ethyl acetate.

  • The product is obtained as a dark brown solid.[2]

Purification

The crude this compound can be purified by distillation followed by recrystallization.

Experimental Protocol:

  • Distill the crude product under reduced pressure.

  • Recrystallize the distilled solid from a suitable solvent system to obtain pure this compound.[7]

Applications

Intermediate in Dye Synthesis

This compound serves as a precursor in the synthesis of various dyes. The presence of the hydroxyl and bromo substituents on the naphthalene ring allows for further chemical modifications to produce colored compounds. For instance, it can be used in the synthesis of azo dyes.[8]

Workflow for Synthesis of this compound

G Synthesis of this compound from 2-Naphthoic Acid reagents 2-Naphthoic Acid + KBr + Acetic Acid reaction_mixture Reaction Mixture reagents->reaction_mixture stirring Stir at 20°C for 10h reaction_mixture->stirring h2o2 30% H₂O₂ (dropwise) h2o2->reaction_mixture cooling Cool to 0°C for 12h stirring->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration product This compound (pale yellow crystals) filtration->product

Caption: Workflow for the synthesis of this compound.

Anthelmintic Agent

This compound has been identified as an anthelmintic, a substance that expels or destroys parasitic worms.[9] However, the specific mechanism of action for this compound is not well-documented in the available literature. Anthelmintic drugs typically function through various mechanisms, including:

  • Inhibition of Microtubule Formation: This disrupts cellular processes like glucose uptake, leading to the parasite's death.

  • Neuromuscular Paralysis: Some anthelmintics act as agonists or antagonists of neurotransmitter receptors in the parasite, causing paralysis and expulsion.

  • Disruption of Energy Metabolism: Interference with key metabolic pathways essential for the parasite's survival.

Given the phenolic structure of this compound, it is plausible that its anthelmintic activity could be related to the disruption of cellular membranes or interference with essential enzyme functions within the parasite. The lipophilic nature of the molecule may facilitate its passage through the parasite's cuticle.

Hypothesized Anthelmintic Mechanism of Action

G Hypothesized Anthelmintic Mechanism of Action cluster_targets Possible Mechanisms compound This compound penetration Penetration of Parasite Cuticle compound->penetration target Potential Molecular Targets (Specific target for this compound is not well-defined) penetration->target disruption Disruption of Cellular Function target->disruption enzyme Enzyme Inhibition target->enzyme membrane Membrane Disruption target->membrane neuro Neuromuscular Blockade target->neuro paralysis Paralysis disruption->paralysis death Death and Expulsion paralysis->death

Caption: A generalized and hypothesized anthelmintic mechanism.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Conclusion

This compound is a valuable building block in organic synthesis with established applications as a dye intermediate and recognized potential as an anthelmintic agent. This guide provides essential technical information for researchers and professionals working with this compound. Further investigation into its specific biological mechanisms of action is warranted to fully elucidate its pharmacological potential.

References

Synthesis of 1-Bromo-2-naphthol from 2-Naphthol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-naphthol from 2-naphthol, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the development of dyes and pharmaceutical agents.[1] Its synthesis from the readily available 2-naphthol is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile, in this case, a bromine species, predominantly to the C1 position. This guide explores several common and efficient methods for this transformation.

Synthetic Methodologies and Data Presentation

The bromination of 2-naphthol to yield this compound can be achieved through various methods, each with its own set of advantages regarding yield, reaction conditions, and environmental impact. The following tables summarize the quantitative data from several prominent synthetic protocols.

Table 1: Synthesis of this compound using Bromide Salts and an Oxidizing Agent
Brominating AgentOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium BromideHydrogen Peroxide (30%)Acetic Acid201082[2][3]
Potassium BromideHydrogen Peroxide (30%)Chloroform40242[3]
Sodium BromideHydrogen Peroxide (30%)Ether451046[3]
Sodium BromideOxoneAcetonitrile/WaterRoom Temp.0.5 - 24High Yields[4][5]
Table 2: Synthesis of this compound using Molecular Bromine or N-Bromosuccinimide (NBS)
Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
BromineAcetic AcidNot specified15-30 min (addition)Not specified[6]
N-BromosuccinimideMethanolRoom Temp.25 min98[7]
Table 3: Physical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₇BrO[1]
Molecular Weight223.07 g/mol
AppearanceWhite to brown crystalline powder[1][8]
Melting Point77-84 °C[1]
¹H NMR (CDCl₃)δ 8.06 (d, J=8.4 Hz, 1H), 7.81 (d, J=8.1 Hz, 1H), 7.77 (d, J=8.8 Hz, 1H), 7.60 (ddd, J=8.4, 6.9, 1.2 Hz, 1H), 7.42 (ddd, J=8.1, 6.9, 1.0 Hz, 1H), 7.30 (d, J=8.8 Hz, 1H), 5.94 (s, 1H)[7]
¹³C NMR (CDCl₃)δ 150.6, 132.3, 129.7, 129.4, 128.2, 127.9, 125.3, 124.2, 117.2, 106.2[7]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Bromination using Potassium Bromide and Hydrogen Peroxide in Acetic Acid[2][3]
  • Mixing: In a round-bottomed flask, combine 4 mmol of 2-naphthol and 4 mmol of potassium bromide.

  • Solvent Addition: Add 5 ml of acetic acid to the flask.

  • Reaction: While stirring, slowly add 4 mmol of 30% hydrogen peroxide dropwise to the mixture at 20 °C.

  • Reaction Time: Continue stirring the reaction mixture for 10 hours at 20 °C.

  • Cooling and Crystallization: After the reaction is complete, cool the flask in an ice bath (0 °C) for 12 hours to facilitate the crystallization of the product.

  • Isolation: Collect the pale yellow, needle-like crystals of this compound by filtration.

  • Drying: Dry the product, which can then be analyzed by IR and ¹H-NMR spectroscopy. This method typically yields around 82% of the desired product.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Methanol[7]
  • Reactant Setup: To a solution of 2-naphthol (1 equivalent) in ACS-grade methanol, add N-bromosuccinimide (NBS) (1 equivalent). For enhanced selectivity, 10 mol % of para-toluenesulfonic acid (pTsOH) can be added.

  • Reaction: Stir the reaction mixture at room temperature for 25 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction with aqueous sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound (typically >95% yield).

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The workflow for a typical synthesis involves reaction setup, monitoring, work-up, and purification.

Reaction Pathway: Electrophilic Bromination of 2-Naphthol

The hydroxyl group of 2-naphthol activates the naphthalene ring, particularly at the C1 and C3 positions, for electrophilic attack. Due to steric hindrance, the attack preferentially occurs at the C1 position. The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding this compound.[9][10]

Reaction_Pathway TwoNaphthol 2-Naphthol TransitionState1 Transition State 1 TwoNaphthol->TransitionState1 Attack by π-electrons Bromonium Br+ Bromonium->TransitionState1 SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) TransitionState1->SigmaComplex TransitionState2 Transition State 2 SigmaComplex->TransitionState2 OneBromoTwoNaphthol This compound TransitionState2->OneBromoTwoNaphthol Proton H+ TransitionState2->Proton Deprotonation

Caption: Electrophilic bromination of 2-naphthol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 2-Naphthol & Brominating Agent Solvent Add Solvent Reactants->Solvent Reaction Stir at Specified Temperature Solvent->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize Crude Product Concentration->Recrystallization Isolation Isolate Pure Crystals Recrystallization->Isolation Analysis Analyze Product (m.p., NMR, etc.) Isolation->Analysis

Caption: General experimental workflow for synthesis.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Naphthol: Harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12]

  • Bromine: Highly corrosive and toxic. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6]

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Organic solvents such as acetic acid, methanol, and ether are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]

Conclusion

The synthesis of this compound from 2-naphthol is a well-established and versatile reaction with multiple effective protocols. The choice of method will depend on factors such as desired yield, available reagents, and environmental considerations. The use of bromide salts with an oxidizing agent or NBS offers milder and often more environmentally friendly alternatives to using elemental bromine. This guide provides the necessary data and protocols to enable researchers and professionals to select and perform the most suitable synthesis for their specific needs.

References

Spectroscopic Profile of 1-Bromo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-naphthol, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.26 - 7.90Multiplet6HAr-H
5.50 (variable)Singlet1HOH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
148.9C-OH
133.2Ar-C
130.5Ar-C
129.8Ar-C
128.5Ar-C
127.3Ar-C
124.6Ar-C
121.9Ar-C
115.8Ar-C
109.1C-Br
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1580MediumC=C stretch (aromatic)
1250StrongC-O stretch (phenol)
750StrongC-Br stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
222~100[M]⁺ (with ⁷⁹Br)
224~98[M]⁺ (with ⁸¹Br)
143Moderate[M - Br]⁺
115High[C₉H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., Varian A-60 or modern equivalent operating at 300-500 MHz).[1]

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (operating at 75-125 MHz).

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-10 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Melt Method: A small amount of the sample is placed between two KBr or NaCl plates and heated slightly above its melting point to form a thin capillary film.[1]

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • A background spectrum of the KBr pellet or empty plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Electron Ionization (EI): The most common method. The sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis:

    • Instrument: A mass spectrometer equipped with a suitable analyzer (e.g., quadrupole, time-of-flight).

    • Parameters:

      • Mass range: m/z 50-500.

      • Scan speed: Dependant on the instrument and resolution required.

      • The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Functional Groups Proton Environment Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (O-H, C=C, C-O, C-Br) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Navigating the Solubility Profile of 1-Bromo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-naphthol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough summary of qualitative solubility, alongside detailed experimental protocols for researchers to determine precise quantitative solubility in their own laboratory settings.

Qualitative Solubility of this compound

This compound, a derivative of naphthalene, is generally characterized by its moderate solubility in common organic solvents and its insolubility in water. Its hydrophobic naphthalene core dominates its solubility behavior, making it amenable to dissolution in non-polar and moderately polar organic solvents. The presence of a hydroxyl (-OH) group allows for some interaction with more polar solvents.

Based on available data, the qualitative solubility of this compound is summarized in the table below. It is important to note that this information is qualitative and serves as a general guideline. For precise formulation and process development, experimental determination of quantitative solubility is essential.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolventSolubilityReference(s)
Polar Protic EthanolSoluble[1][2]
Acetic AcidSoluble[1]
WaterInsoluble[2]
Polar Aprotic Diethyl EtherSoluble[1][2]
Non-Polar BenzeneSoluble[1]

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a robust experimental protocol is provided below. This protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator with shaker

  • Screw-capped vials (e.g., 20 mL glass vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the exact volume of the filtrate.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Phase Separation (Settling) B->C D Sampling and Filtration of Supernatant C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Solubility Calculation F->G

Caption: Experimental workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of solvent is critical in drug development and chemical synthesis. The following diagram outlines a logical pathway for selecting an appropriate solvent for this compound based on its known properties and the intended application.

Solvent_Selection Start Define Application (e.g., Reaction, Crystallization, Formulation) ConsiderPolarity Consider Polarity: 'Like Dissolves Like' Start->ConsiderPolarity NonPolar Non-Polar / Weakly Polar Solvents (e.g., Benzene, Toluene) ConsiderPolarity->NonPolar Hydrophobic Naphthalene Core Polar Polar Solvents (e.g., Ethanol, Acetic Acid, Ether) ConsiderPolarity->Polar Hydroxyl Group Interaction Aqueous Aqueous Systems ConsiderPolarity->Aqueous Soluble Soluble NonPolar->Soluble Polar->Soluble Insoluble Insoluble Aqueous->Insoluble PerformExp Perform Experimental Solubility Determination Insoluble->PerformExp Consider co-solvents or alternative systems Soluble->PerformExp

Caption: Logical pathway for solvent selection for this compound.

References

1-Bromo-2-naphthol: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1-Bromo-2-naphthol (CAS No. 573-97-7). The following sections detail the hazardous properties of this compound and provide clear protocols for its safe use, storage, and emergency response to minimize risk in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Ingestion is harmful, and it can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Classification and Hazard Statements

ClassificationGHS PictogramSignal WordHazard Statement CodeHazard Statement Description
Acute toxicity, oral (Category 4)GHS07 (Exclamation mark)Warning[2]H302Harmful if swallowed.[2][3]
Skin corrosion/irritation (Category 2)GHS07 (Exclamation mark)Warning[2]H315Causes skin irritation.[2][3]
Serious eye damage/eye irritation (Category 2A)GHS07 (Exclamation mark)Warning[2]H319Causes serious eye irritation.[2][3]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation mark)Warning[2]H335May cause respiratory irritation.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C10H7BrO[4]
Molecular Weight 223.07 g/mol [3]
Appearance Light red to off-white or tan powder/crystals.[3][5]
Melting Point 78-81 °C (lit.)[5]
Boiling Point Decomposes at 130°C[5]
Solubility Soluble in alcohol, ether, benzene, and acetic acid.[5]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when handling this compound to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4]
Handling Procedures
  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Minimize dust generation and accumulation.[4]

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2][4]

  • Keep the container tightly closed.[2][4]

  • Store locked up.[1][2]

  • Incompatible with strong oxidizing agents and strong bases.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Inhalation->Move_to_Fresh_Air If breathing is difficult, give oxygen. [1] Skin_Contact Skin Contact Wash_with_Water Flush skin with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_with_Water Remove contaminated clothing and shoes. [1] Eye_Contact Eye Contact Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Occasionally lift upper and lower eyelids. [1] Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth If conscious, drink 2-4 cupfuls of milk or water. [1] Get_Medical_Aid Get medical aid. Move_to_Fresh_Air->Get_Medical_Aid Wash_with_Water->Get_Medical_Aid Rinse_Eyes->Get_Medical_Aid Rinse_Mouth->Get_Medical_Aid

Caption: First-aid procedures for this compound exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][6]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated by thermal decomposition.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

SpillResponse Start Spill Detected Ensure_Ventilation Ensure adequate ventilation. Start->Ensure_Ventilation Wear_PPE Wear appropriate personal protective equipment. Ensure_Ventilation->Wear_PPE Contain_Spill Avoid generating dusty conditions. Wear_PPE->Contain_Spill Collect_Material Vacuum or sweep up material. Contain_Spill->Collect_Material Place_in_Container Place into a suitable disposal container. Collect_Material->Place_in_Container Clean_Area Clean up spills immediately. Place_in_Container->Clean_Area Dispose Dispose of waste in accordance with local regulations. Clean_Area->Dispose

Caption: Workflow for handling an accidental release of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates that it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory tract.[3][4] Delayed effects, such as pulmonary edema, may occur after inhalation.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[1] Do not let the product enter drains.[2][6]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use.

References

The Versatile Reactivity of the Bromine Atom in 1-Bromo-2-naphthol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic transformations of 1-Bromo-2-naphthol, a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the reactivity of its bromine atom, focusing on palladium-catalyzed cross-coupling and nucleophilic substitution reactions, complete with experimental protocols and quantitative data.

Introduction

This compound is a key synthetic intermediate characterized by a naphthalene core bearing a hydroxyl group and a bromine atom at the C2 and C1 positions, respectively. This unique substitution pattern imbues the molecule with a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of complex organic molecules. The presence of the bromine atom, a readily displaceable leaving group, opens the door to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the reactivity of the bromine atom in this compound, with a focus on synthetically useful transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 573-97-7[1]
Molecular Formula C₁₀H₇BrO[1]
Molecular Weight 223.07 g/mol [1]
Appearance Off-white to beige or brown-purple crystalline powder[2]
Melting Point 78-81 °C[2]
Solubility Soluble in alcohol, ether, benzene, and acetic acid[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • IR: The infrared spectrum shows a characteristic broad absorption for the hydroxyl group and absorptions corresponding to the aromatic C-H and C-C bonds.

Reactivity of the Bromine Atom

The bromine atom at the C1 position of this compound is the primary site of reactivity, enabling a diverse range of transformations. Its reactivity is influenced by the electron-donating hydroxyl group at the C2 position, which can affect the electron density of the naphthalene ring system. The principal reactions involving the C-Br bond are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in these reactions, allowing for the introduction of a wide variety of substituents at the C1 position.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the synthesis of 1-aryl-2-naphthols, which are important precursors for chiral ligands and biologically active molecules.[3] An asymmetric variant of this reaction has been developed for 1-bromo-2-naphthoates, leading to axially chiral biaryl esters with high enantioselectivities.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Transmetalation (Base)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>90 (typical)
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1008>85 (typical)
Naphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016>90 (typical)

The Heck reaction enables the formation of a new C-C bond by coupling an aryl halide with an alkene. This reaction provides a route to synthesize 1-alkenyl-2-naphthols from this compound.[5]

Generalized Catalytic Cycle for Heck Reaction:

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Alkene-Complex Alkene-Complex Ar-Pd(II)-Br(L2)->Alkene-Complex Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Product-Complex Product-Complex Sigma-Alkyl-Pd(II)->Product-Complex β-Hydride Elimination Product-Complex->Pd(0)L2 Reductive Elimination (Base) Substituted-Alkene Substituted-Alkene Product-Complex->Substituted-Alkene This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Alkene Alkene Alkene->Alkene-Complex

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction of this compound

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv).

  • Add a degassed polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Heat the reaction mixture to 80-140 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024>80 (typical)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc12018>75 (typical)

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. This reaction allows for the synthesis of 1-alkynyl-2-naphthols.[6][7]

Generalized Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Terminal-Alkyne Terminal-Alkyne Cu-Acetylide Cu-Acetylide Terminal-Alkyne->Cu-Acetylide Base, Cu(I) Cu-Acetylide->Ar-Pd(II)-Br(L2)

Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF256>90 (typical)
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF5012>85 (typical)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction provides a direct route to 1-amino-2-naphthol derivatives.[8][9][10]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Amido-Complex Amido-Complex Ar-Pd(II)-Br(L2)->Amido-Complex Amido-Complex->Pd(0)L2 Aryl-Amine Aryl-Amine Amido-Complex->Aryl-Amine Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Amine Amine Amine->Amido-Complex Coordination & Deprotonation (Base)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016>90 (typical)
AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane11024>85 (typical)
BenzylaminePd(OAc)₂ / DavePhosCs₂CO₃Toluene9018>88 (typical)
Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are highly efficient, the bromine atom in this compound can also be displaced by strong nucleophiles under certain conditions, following a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the hydroxyl group can influence the reactivity of the C-Br bond towards nucleophilic attack.

The introduction of a nitrile group can be achieved through cyanation of this compound using a metal cyanide, often with a palladium or copper catalyst. The resulting 1-cyano-2-naphthol is a versatile intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing heterocycles.[11][12]

Experimental Protocol: General Procedure for Cyanation of this compound

  • In a reaction vessel, combine this compound (1.0 equiv), a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂, 0.5-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂ (dba)₃, 1-5 mol%), and a ligand if necessary (e.g., dppf).

  • Add a polar aprotic solvent (e.g., DMF, DMAc, or NMP) and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Heat the reaction mixture to 100-140 °C and monitor its progress.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by column chromatography.

Cyanide SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]Pd(OAc)₂DMAc120583-96 (typical for aryl bromides)
Zn(CN)₂Pd(dppf)Cl₂DMF10012>80 (typical for aryl bromides)

Applications in Drug Development and Materials Science

The diverse reactivity of the bromine atom in this compound makes it a valuable starting material for the synthesis of a wide range of compounds with applications in drug discovery and materials science. The ability to introduce various aryl, alkenyl, alkynyl, and amino substituents at the C1 position allows for the generation of libraries of novel compounds for biological screening. For instance, naphthalene sulfonamide derivatives, accessible through functionalization of bromo-naphthalene precursors, have shown promise as CCR8 antagonists.[13] Furthermore, the synthesis of substituted 1,1'-bi-2-naphthol (BINOL) derivatives, which are powerful chiral ligands in asymmetric catalysis, can be achieved through the coupling of this compound.[14][15][16]

Workflow for the Synthesis of Bioactive Molecules from this compound:

Drug_Development_Workflow This compound This compound Coupling_Reactions Palladium-Catalyzed Cross-Coupling This compound->Coupling_Reactions Nucleophilic_Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic_Substitution Derivative_Library Library of 1-Substituted-2-naphthols Coupling_Reactions->Derivative_Library Nucleophilic_Substitution->Derivative_Library Biological_Screening Biological Screening (e.g., CCR8 Antagonism) Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: A logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provides access to a vast array of 1-substituted-2-naphthol derivatives. These products are not only of academic interest but also hold significant potential in the development of new pharmaceuticals and advanced materials. The experimental protocols and data summarized in this guide offer a practical resource for chemists seeking to exploit the rich synthetic potential of this compound. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to yield novel and valuable chemical entities.

References

Acidity of the Hydroxyl Group in 1-Bromo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity of the hydroxyl group in 1-Bromo-2-naphthol, a key parameter influencing its reactivity, solubility, and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the factors governing its acidity, predicted pKa values, and detailed experimental protocols for its empirical determination.

Core Concepts: Understanding the Acidity of this compound

The acidity of a phenolic hydroxyl group, such as that in this compound, is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. The presence of the bulky naphthalene ring and the bromine substituent at the C1 position significantly influences the electron density distribution within the molecule, thereby affecting the ease with which the hydroxyl proton can be abstracted.

Several key factors contribute to the acidity of this compound:

  • Resonance Stabilization: The negative charge on the oxygen atom of the 1-bromo-2-naphthoxide ion is delocalized across the aromatic naphthalene ring system through resonance. This delocalization stabilizes the conjugate base, making the parent molecule more acidic than a typical alcohol. The extended π-system of the naphthalene ring provides more extensive charge delocalization compared to a single benzene ring, rendering naphthols generally more acidic than phenols.[1][2]

  • Inductive Effect: The bromine atom at the C1 position is an electronegative halogen. It exerts a negative inductive effect (-I), withdrawing electron density from the naphthalene ring. This electron withdrawal further stabilizes the phenoxide anion by helping to disperse its negative charge, thereby increasing the acidity of the hydroxyl group.

  • Intramolecular Hydrogen Bonding: The proximity of the bromine atom to the hydroxyl group at the C2 position may allow for weak intramolecular hydrogen bonding in the protonated form. However, the dominant electronic effects are expected to have a more significant impact on the overall acidity.

Quantitative Data on Acidity

CompoundpKa ValueMethodReference
This compound7.28 ± 0.50Predicted[3]
1-Chloro-2-naphthol7.28Predicted[4]
2-Naphthol9.47Experimental[5]
2-Naphthol9.63Experimental[2]

The predicted pKa of this compound is significantly lower than the experimentally determined pKa of the parent 2-naphthol. This highlights the substantial acid-strengthening effect of the bromine substituent due to its electron-withdrawing nature. The predicted pKa for the chloro-analogue, 1-Chloro-2-naphthol, is identical, suggesting a similar magnitude of the inductive effect for these halogens in this position.

Logical Relationship of Factors Influencing Acidity

The following diagram illustrates the key factors that contribute to the acidity of this compound, leading to the stabilization of its conjugate base.

G Factors Influencing the Acidity of this compound cluster_factors Stabilizing Factors A This compound B Deprotonation A->B Loss of H+ C 1-Bromo-2-naphthoxide (Conjugate Base) B->C D Stabilization of Conjugate Base C->D E Resonance Delocalization (Naphthalene Ring) D->E F Inductive Effect (-I) (Bromine Atom) D->F

Caption: Factors contributing to the acidity of this compound.

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of this compound, standard potentiometric titration in purely aqueous media may be challenging. Therefore, methods suitable for sparingly soluble compounds, such as spectrophotometric determination or potentiometric titration in co-solvent mixtures, are recommended.

Spectrophotometric Method

This method is based on the difference in the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of this compound.

1. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol or acetonitrile).

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning the expected pKa of this compound (e.g., pH 6 to 8.5).

  • Test Solutions: For each buffer solution, prepare a test sample by adding a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the pKa.

2. Spectroscopic Measurements:

  • Record the UV-Vis absorption spectrum of each test solution over a suitable wavelength range.

  • Identify the wavelength of maximum absorbance for both the acidic (ArOH) and basic (ArO⁻) forms. This can be determined from the spectra of solutions at very low and very high pH, respectively.

3. Data Analysis:

  • The pKa can be determined using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log((A_b - A) / (A - A_a)) where:

    • A is the absorbance of the solution at a given pH.

    • A_a is the absorbance of the fully protonated form (at low pH).

    • A_b is the absorbance of the fully deprotonated form (at high pH).

  • A plot of pH versus log((A_b - A) / (A - A_a)) should yield a straight line with a y-intercept equal to the pKa.

Potentiometric Titration in a Co-solvent System

This method involves titrating a solution of this compound in a mixed solvent system (e.g., water-ethanol or water-acetonitrile) with a standardized strong base.

1. Apparatus:

  • Calibrated pH meter with a glass electrode.

  • Automatic titrator or a burette.

  • Stir plate and stir bar.

2. Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of the chosen co-solvent mixture.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in the same co-solvent mixture to maintain a constant solvent composition.

  • Record the pH of the solution after each addition of the titrant.

3. Data Analysis:

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The equivalence point is the point of maximum slope on the titration curve.

  • The pKa is the pH at the half-equivalence point.

  • It is important to note that the pKa value obtained in a co-solvent system is an apparent pKa (pKaapp) and may differ from the aqueous pKa. Extrapolation to 0% organic solvent may be necessary to estimate the aqueous pKa.

Experimental Workflow for pKa Determination

The following diagram outlines a general workflow for the experimental determination of the pKa of this compound.

G Experimental Workflow for pKa Determination of this compound cluster_prep Preparation cluster_method Methodology cluster_spec Spectrophotometry Details cluster_pot Potentiometry Details cluster_analysis Data Analysis A Prepare Stock Solution (this compound in organic solvent) E Prepare Test Solutions (Stock + Buffer) A->E G Dissolve in Co-solvent A->G B Prepare Series of Buffer Solutions (spanning expected pKa) B->E C Spectrophotometric Method C->E D Potentiometric Titration (in co-solvent) D->G F Record UV-Vis Spectra E->F J Calculate pKa using Henderson-Hasselbalch/ Beer-Lambert Law F->J H Titrate with Standard Base G->H I Record pH vs. Volume H->I K Determine Equivalence Point and Half-Equivalence Point (pKa) I->K

Caption: A generalized workflow for determining the pKa of this compound.

Conclusion

The acidity of the hydroxyl group in this compound is a critical parameter for predicting its behavior in various chemical and biological systems. The presence of the bromine atom significantly increases its acidity compared to the parent 2-naphthol, with a predicted pKa in the neutral range. For researchers and professionals in drug development and materials science, an accurate experimental determination of the pKa is essential. The spectrophotometric and potentiometric methods outlined in this guide provide robust and adaptable protocols for obtaining this crucial data, particularly for compounds with limited aqueous solubility. Understanding and quantifying the acidity of this compound will undoubtedly facilitate its rational use in the design of novel molecules with tailored properties.

References

An In-Depth Technical Guide to 1-Bromo-2-naphthol: Discovery, History, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-naphthol, a halogenated aromatic compound with a history rooted in the development of synthetic chemistry. This document details the compound's discovery and historical context, its physicochemical and spectroscopic properties, and various methods for its synthesis, including both historical and contemporary experimental protocols. While noted for its historical use as an anthelmintic agent, its specific interactions with biological signaling pathways remain largely unexplored in publicly available scientific literature. This guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (CAS No. 573-97-7) is a brominated derivative of 2-naphthol, a foundational molecule in the history of organic chemistry, derived from coal tar in the 19th century. The introduction of a bromine atom at the C1 position of the 2-naphthol scaffold significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in the synthesis of dyes and other complex organic molecules. Historically, it has also been known by the names "Wormin" and "Disthemin," alluding to its use as an intestinal insect repellent and anthelmintic drug.[1][2] Despite this historical application, the precise pharmacological mechanism of action and its engagement with specific biological signaling pathways are not well-documented in modern scientific literature.

History and Discovery

The precise first synthesis and characterization of this compound is not definitively documented in a singular "discovery" paper. However, its origins can be traced to the intensive study of naphthalene and its derivatives that commenced in the 19th century. The foundational work on 2-naphthol, first isolated from coal tar, paved the way for the exploration of its halogenated derivatives.

Early methodologies for the bromination of aromatic compounds were well-established by the late 19th and early 20th centuries. A key historical reference for the purification of this compound is found in a 1940 publication in the Journal of the American Chemical Society by Hazlet and Stover.[3] This paper provides a detailed method for its purification, suggesting that the compound was known and synthesized prior to this date. Further historical data is cataloged in the Beilstein Handbuch der Organischen Chemie, under the references 6 H 650, 6 II 604, and 6 III 2994, which collate chemical knowledge from the preceding decades.[3] These references point to a rich history of the compound within the German chemical literature, a powerhouse of organic chemistry research during that era.

The development of systematic synthetic reactions such as the Sandmeyer reaction, discovered in 1884, provided routes to aryl halides from aryl amines, which could have been applied to aminonaphthols to indirectly synthesize bromonaphthols. However, the direct bromination of 2-naphthol remains the most straightforward and likely historical and modern method of its preparation.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to beige or brown-purple crystalline powder.[1] It is soluble in various organic solvents such as ethanol, ether, benzene, and acetic acid, but has low solubility in water.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number573-97-7[1]
Molecular FormulaC₁₀H₇BrO[1]
Molecular Weight223.07 g/mol [1]
Melting Point78-81 °C (lit.)[3]
Boiling Point130 °C[1]
AppearanceOff-white to beige or brown-purple crystalline powder[1]
Beilstein Registry Number2044001[1]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueDatabase/Reference
¹H NMRPubChem, ChemicalBook
¹³C NMRPubChem, ChemicalBook
IRPubChem
Mass SpectrometryPubChem

Synthesis of this compound

The primary method for the synthesis of this compound is the direct electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, the bromine atom preferentially adds to the C1 position.

Historical Experimental Protocol (Purification)

A detailed protocol for the purification of this compound is described by Hazlet and Stover (1940). While the initial synthesis is not detailed, the purification method provides insight into the handling and properties of the compound at that time.

Experimental Protocol: Purification of this compound (Hazlet and Stover, 1940) [3]

  • Distillation: The crude this compound is distilled under reduced pressure (10 mm).

  • Recrystallization: The distilled product is then recrystallized from a mixture of benzene and petroleum ether (boiling range 30-60 °C).

The melting point of the purified product is reported as 80-81 °C. The paper also mentions the preparation of a benzoyl derivative with a melting point of 98.5-99.5 °C (from methanol) for further characterization.[3]

Modern Synthetic Protocols

Modern approaches to the synthesis of this compound often focus on milder conditions, higher yields, and the use of less hazardous reagents.

Experimental Protocol: Bromination using Bromide Salt and an Oxidant

This method, described in a patent, utilizes a bromide salt as the bromine source and an oxidizing agent to generate the electrophilic bromine in situ.

  • Mixing: In a round-bottom flask, dissolve 4 mmol of 2-naphthol and 4 mmol of potassium bromide in 5 ml of acetic acid.

  • Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise to the mixture at 20 °C. Continue stirring for 10 hours.

  • Cooling and Crystallization: Cool the reaction mixture to 0 °C for 12 hours to induce the crystallization of the product.

  • Isolation and Purification: Filter the pale yellow needle-like crystals, wash with cold water, and dry. The reported yield is 82%. The product can be further purified by recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 2-Naphthol 2-Naphthol Mixing Mixing in Solvent (e.g., Acetic Acid) 2-Naphthol->Mixing Brominating_Agent Brominating Agent (e.g., Br₂, KBr/H₂O₂) Brominating_Agent->Mixing Bromination Electrophilic Aromatic Substitution Mixing->Bromination Crystallization Cooling and Crystallization Bromination->Crystallization Filtration Filtration Crystallization->Filtration Purification Recrystallization or Distillation Filtration->Purification Product This compound Purification->Product

Caption: A hypothetical workflow illustrating potential anthelmintic mechanisms of this compound.

Conclusion

This compound is a historically significant compound with well-established synthetic routes and characterized physicochemical properties. Its history is intertwined with the advancement of organic chemistry in the 19th and 20th centuries. While its application as an anthelmintic is noted, the scientific community lacks a detailed understanding of its pharmacological mechanism of action and its interaction with biological signaling pathways. This guide provides a foundational understanding of this compound for researchers and highlights a clear opportunity for further investigation into its potential biological activities and mechanisms, which could be of interest in the field of drug discovery and development.

References

Methodological & Application

The Versatility of 1-Bromo-2-naphthol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-2-naphthol is a versatile aromatic compound that serves as a crucial building block in a myriad of organic syntheses. Its unique structure, featuring a hydroxyl group and a bromine atom on the naphthalene core, allows for a diverse range of chemical transformations. The hydroxyl group can undergo various reactions, including etherification and esterification, while the bromine atom is an excellent leaving group for numerous cross-coupling reactions. This dual functionality makes this compound an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, dyes, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of this compound

The selective bromination of 2-naphthol is the most common route to this compound. Various methods have been developed to achieve this transformation with high regioselectivity and yield. Below are protocols for two effective methods.

Table 1: Synthesis of this compound from 2-Naphthol

MethodBrominating AgentOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium BromideOxone-Room Temp.OvernightNot Specified[1]
2Potassium BromideHydrogen PeroxideAcetic Acid25676
Experimental Protocol 1: Bromination using Sodium Bromide and Oxone

This solvent-free method offers an environmentally friendly approach to the synthesis of this compound.[1]

Materials:

  • 2-Naphthol

  • Sodium Bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Ethyl acetate

  • Mortar and pestle

Procedure:

  • In a mortar, combine 2-naphthol, sodium bromide, and oxone.

  • Grind the mixture thoroughly with a pestle.

  • Allow the reaction mixture to stand overnight at room temperature.

  • After the reaction is complete, extract the crude product with ethyl acetate.

  • The ethyl acetate extract will contain the this compound product as a dark brown solid. Further purification can be achieved by column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound 2-Naphthol 2-Naphthol Grinding Grinding 2-Naphthol->Grinding NaBr, Oxone Reaction Reaction Grinding->Reaction Overnight, RT Extraction Extraction Reaction->Extraction Ethyl Acetate This compound This compound Extraction->this compound

Figure 1: Workflow for the synthesis of this compound using a solvent-free method.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: Synthesis of 1-Alkynyl-2-naphthols

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Generic Aryl HalideGeneric Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRoom Temp.389[2]

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide, which can be adapted for this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

  • Anhydrous Na₂SO₄

  • Celite®

Procedure:

  • To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction mixture for 3 hours.

  • Dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

G Sonogashira Coupling Catalytic Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡CR(L2) Oxidative_Addition->Transmetalation Cu-C≡CR Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR R-C≡C-H R-C≡C-H Cu(I)X Cu(I)X R-C≡C-H->Cu(I)X Base R-C≡C-Cu R-C≡C-Cu Cu(I)X->R-C≡C-Cu -HX R-C≡C-Cu->Transmetalation

Figure 2: Catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 1-Amino-2-naphthol Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAminePd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃XPhostBuOKToluene85->95[3]

This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be applied to this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

G Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition L-Pd(II)(Ar)(X) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [L-Pd(II)(Ar)(NHR2)]+X- Oxidative_Addition->Amine_Coordination R2NH Deprotonation L-Pd(II)(Ar)(NR2) Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing an oxygen atom, such as naphthofurans.

Synthesis of Naphtho[2,1-b]furans

Naphthofurans are an important class of heterocyclic compounds with diverse biological activities. One synthetic approach involves a tandem reaction sequence starting from a bromonaphthol derivative. For example, the allylation of 6-bromo-2-hydroxynaphthalene, followed by Claisen rearrangement, ozonolysis, reduction, and intramolecular dehydration, yields a dihydronaphtho[2,1-b]furan derivative.[4] A similar strategy could be envisioned for this compound.

  • O-allylation: Reaction of this compound with an allyl halide in the presence of a base.

  • Claisen Rearrangement: Thermal rearrangement of the resulting allyl ether to form 2-allyl-1-bromo-naphthol.

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular Heck-type reaction to form the furan ring.

G cluster_heterocycle Proposed Synthesis of Naphtho[2,1-b]furan This compound This compound O-allylation O-allylation This compound->O-allylation Allyl-X, Base Claisen_Rearrangement Claisen_Rearrangement O-allylation->Claisen_Rearrangement Heat Intramolecular_Cyclization Intramolecular_Cyclization Claisen_Rearrangement->Intramolecular_Cyclization Pd Catalyst Naphtho[2,1-b]furan_derivative Naphtho[2,1-b]furan_derivative Intramolecular_Cyclization->Naphtho[2,1-b]furan_derivative

Figure 4: Proposed workflow for the synthesis of a naphtho[2,1-b]furan derivative.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to undergo a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems, makes it an essential tool for chemists in academia and industry. The protocols and data presented in these application notes provide a foundation for the further exploration and utilization of this important synthetic intermediate.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: 1-Bromo-2-naphthol as a Versatile Intermediate in the Synthesis of Dyes and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-naphthol is a valuable and versatile aromatic compound that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly dyes and pharmaceuticals. Its unique structure, featuring a reactive bromine atom and a hydroxyl group on a naphthalene scaffold, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes and as a precursor for potentially bioactive compounds.

Introduction

Naphthalene derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their inherent aromaticity and the potential for functionalization. This compound, in particular, is a readily available starting material that can be utilized in various organic transformations. The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to electrophilic substitution, while the bromo substituent offers a handle for cross-coupling reactions or can be retained to influence the properties of the final product.

This document outlines the application of this compound in two primary areas:

  • Azo Dye Synthesis: Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). The coupling of diazonium salts with activated aromatic compounds like this compound is a fundamental method for their preparation.

  • Pharmaceutical Synthesis: The naphthalene core is a privileged scaffold in many biologically active compounds. This compound can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications, including anthelmintic and antimicrobial agents.

Section 1: Synthesis of Azo Dyes from this compound

Azo dyes derived from this compound are of interest for their unique color properties and potential biological activities. The following protocol details the synthesis of an exemplary azo dye, 1-(Phenylazo)-2-bromo-3-naphthol.

Experimental Protocol: Synthesis of 1-(Phenylazo)-2-bromo-3-naphthol

This protocol involves a two-step process: the diazotization of an aromatic amine (aniline) followed by the coupling of the resulting diazonium salt with this compound.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, add 2.5 mL of aniline to a mixture of 5 mL of concentrated HCl and 5 mL of distilled water.

  • Stir the mixture until the aniline dissolves completely, forming aniline hydrochloride.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2.0 g of sodium nitrite in 10 mL of distilled water and cool this solution in the ice bath as well.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the benzene diazonium chloride solution is indicated by a slight color change.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 4.0 g of this compound in 25 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath with constant stirring.

  • Slowly add the cold benzene diazonium chloride solution from Part A to the alkaline this compound solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Filter the crude dye using a Buchner funnel and wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(Phenylazo)-2-bromo-3-naphthol.

  • Dry the purified crystals in a desiccator.

Data Presentation
ParameterValueReference
Product Name 1-(Phenylazo)-2-bromo-3-naphtholAdapted from general azo dye synthesis protocols[1][2]
Appearance Red-orange crystalline solid[1][2]
Yield ~85% (typical)Based on similar reactions with 2-naphthol[3]
Melting Point Not reported, determination recommended
Solubility Soluble in ethanol, acetone; Insoluble in waterGeneral knowledge of azo dyes

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Experimental Workflow

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Aniline Aniline Aniline_HCl Aniline Hydrochloride Solution Aniline->Aniline_HCl Dissolve HCl_H2O HCl, H₂O HCl_H2O->Aniline_HCl Ice_Bath1 Cool to 0-5°C Aniline_HCl->Ice_Bath1 Diazonium_Salt Benzene Diazonium Chloride Ice_Bath1->Diazonium_Salt Add NaNO₂ (aq) NaNO2_sol Sodium Nitrite Solution NaNO2_sol->Diazonium_Salt Azo_Dye 1-(Phenylazo)-2-bromo-3-naphthol (Precipitate) Diazonium_Salt->Azo_Dye Couple BromoNaphthol This compound Naphthoxide Naphthoxide Solution BromoNaphthol->Naphthoxide Dissolve NaOH_sol NaOH Solution NaOH_sol->Naphthoxide Ice_Bath2 Cool to 5°C Naphthoxide->Ice_Bath2 Ice_Bath2->Azo_Dye Filtration Filtration & Washing Azo_Dye->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Purified_Dye Purified Dye Recrystallization->Purified_Dye

Caption: Workflow for the synthesis of an azo dye from this compound.

Section 2: this compound in Pharmaceutical Synthesis

This compound itself is known to possess anthelmintic properties. Furthermore, its structure can be elaborated to synthesize other potentially bioactive molecules. Azo dyes derived from naphthols have also been investigated for their antimicrobial activities.[4]

Application in the Synthesis of Bioactive Azo Dyes

The azo dye synthesized in Section 1, and similar derivatives, can be screened for their biological activities. Studies have shown that azo compounds containing a naphthol moiety exhibit antimicrobial and anthelmintic properties.[4] The presence of the bromine atom may enhance these activities.

Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Punch wells of 6 mm diameter into the agar plates.

  • Prepare a stock solution of the synthesized azo dye in a suitable solvent (e.g., DMSO).

  • Add a specific volume (e.g., 100 µL) of the dye solution at different concentrations into the wells.

  • A well containing only the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation: Antimicrobial Activity
CompoundTest OrganismZone of Inhibition (mm)Reference
Azo Dye from this compound S. aureus (Gram-positive)To be determinedBased on[4]
E. coli (Gram-negative)To be determinedBased on[4]
Standard Antibiotic S. aureusDependent on antibiotic
E. coliDependent on antibiotic

This table provides a template for recording experimental data.

Logical Relationship for Bioactivity

Bioactivity_Logic BromoNaphthol This compound Azo_Dye Azo Dye Derivative BromoNaphthol->Azo_Dye Azo Coupling Anthelmintic Anthelmintic Activity BromoNaphthol->Anthelmintic Inherent Property Antimicrobial Antimicrobial Activity Azo_Dye->Antimicrobial Bioactive Potential Bioactive Compound Antimicrobial->Bioactive Anthelmintic->Bioactive

Caption: Logical flow from this compound to potential bioactivity.

Conclusion

This compound is a readily accessible and highly useful intermediate for the synthesis of both vibrant azo dyes and as a starting point for the exploration of new pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors. The versatility of its chemical handles opens up a wide array of possibilities for creating novel molecules with diverse applications.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-naphthol is a versatile synthetic intermediate, serving as a valuable precursor in the development of a wide array of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the 1-position and a hydroxyl group at the 2-position on the naphthalene scaffold, allows for a variety of nucleophilic substitution reactions. These reactions enable the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential therapeutic applications, including derivatives of 1,1'-bi-2-naphthol (BINOL), a privileged scaffold in asymmetric catalysis.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, including N-arylation (Buchwald-Hartwig amination), O-arylation (Ullmann condensation), and O-alkylation. The information is intended to guide researchers in the strategic design and execution of synthetic routes to novel chemical entities.

Key Nucleophilic Substitution Reactions

The primary modes of nucleophilic substitution for this compound involve the displacement of the bromide ion by nitrogen, oxygen, or other nucleophiles. The most prominent and synthetically useful of these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is highly effective for coupling aryl halides with a broad range of primary and secondary amines. In the context of this compound, this methodology provides a direct route to 1-amino-2-naphthol derivatives, which are important precursors for various biologically active compounds.

General Reaction Scheme:

dot graph Buchwald_Hartwig_Amination { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine (R1R2NH)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="1-(Amino)-2-naphthol Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="HBr, Base-H+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Product"; "Amine (R1R2NH)" -> "Product"; "Pd(0) Catalyst" -> "Product" [label="Catalytic Cycle"]; "Base" -> "Product"; "Product" -> "Byproducts" [style=dashed]; } . Caption: General workflow for Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 1-(Phenylamino)-2-naphthol

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(phenylamino)-2-naphthol.

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018Data not available
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane11024Data not available
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10016Data not available
O-Arylation/O-Alkylation via Ullmann Condensation and Williamson Ether Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol.[2] This method, along with the related Williamson ether synthesis for O-alkylation, provides a route to a variety of 1-alkoxy and 1-aryloxy-2-naphthol derivatives.

General Reaction Scheme (Ullmann Condensation):

dot graph Ullmann_Condensation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alcohol/Phenol (ROH)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cu Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="1-Alkoxy/Aryloxy-2-naphthol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="HBr, Base-H+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Product"; "Alcohol/Phenol (ROH)" -> "Product"; "Cu Catalyst" -> "Product" [label="Catalytic Cycle"]; "Base" -> "Product"; "Product" -> "Byproducts" [style=dashed]; } . Caption: General workflow for the Ullmann-type O-arylation of this compound.

Experimental Protocol: Synthesis of 1-Phenoxy-2-naphthol (Ullmann Condensation)

This protocol is a representative procedure for the copper-catalyzed O-arylation of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Synthesis of 1-Benzyloxy-2-naphthol (O-Alkylation)

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetone (10 mL), add K₂CO₃ (1.5 mmol).

  • Add benzyl bromide (1.1 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 1-benzyloxy-2-naphthol.

Quantitative Data Summary: O-Arylation and O-Alkylation of this compound

EntryNucleophileCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)K₂CO₃ (2.0)DMF13024Data not available
2Benzyl AlcoholCuI (10)Cs₂CO₃ (2.0)Dioxane11020Data not available
3Benzyl Bromide-K₂CO₃ (1.5)AcetoneReflux12Data not available

Applications in Drug Development and Synthesis

Derivatives of this compound are valuable scaffolds in drug discovery. For instance, 1-aminoalkyl-2-naphthols, accessible from 2-naphthol, have shown a broad spectrum of biological activities.[3] The nucleophilic substitution reactions described above provide access to a diverse range of 1-substituted-2-naphthols, which can be further elaborated to generate libraries of compounds for biological screening.

Workflow for Synthesis of Bioactive Derivatives:

Bioactive_Derivative_Synthesis cluster_0 Starting Material cluster_1 Nucleophilic Substitution cluster_2 Intermediate Products cluster_3 Further Functionalization & Screening This compound This compound Buchwald-Hartwig N-Arylation (Buchwald-Hartwig) This compound->Buchwald-Hartwig Ullmann O-Arylation (Ullmann) This compound->Ullmann Alkylation O-Alkylation This compound->Alkylation Amino_Naphthol 1-Amino-2-naphthol Derivatives Buchwald-Hartwig->Amino_Naphthol Aryloxy_Naphthol 1-Aryloxy-2-naphthol Derivatives Ullmann->Aryloxy_Naphthol Alkoxy_Naphthol 1-Alkoxy-2-naphthol Derivatives Alkylation->Alkoxy_Naphthol Library_Synthesis Combinatorial Library Synthesis Amino_Naphthol->Library_Synthesis Aryloxy_Naphthol->Library_Synthesis Alkoxy_Naphthol->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Furthermore, this compound can be a precursor to 1,1'-bi-2-naphthol (BINOL) derivatives. While the direct Ullmann homocoupling of this compound is a potential route, the more common synthesis of BINOL involves the oxidative coupling of 2-naphthol.[4] However, functionalization of the BINOL scaffold at the 3 and 3' positions can be achieved through palladium-catalyzed amination of 3,3'-dibromo-1,1'-bi(2-naphthol), showcasing the utility of these coupling reactions in modifying complex chiral ligands.

Conclusion

The nucleophilic substitution reactions of this compound, particularly the Buchwald-Hartwig amination and Ullmann condensation, offer versatile and efficient pathways for the synthesis of a wide range of substituted 2-naphthol derivatives. These products are valuable intermediates in the development of new pharmaceuticals and functional materials. The provided protocols and application notes serve as a foundational guide for researchers to explore the rich chemistry of this important building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes.

References

Application Note: HPLC Analysis of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-naphthol is a brominated derivative of 2-naphthol, a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for quality control during its production and for studying its role and fate in various chemical and biological processes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using reverse-phase HPLC with UV detection.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid to ensure good peak shape. The analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).

  • Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

  • Glassware and other equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Add 0.1% (v/v) of phosphoric acid to the mixture. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. If necessary, sonicate the sample to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Data Presentation

Method Validation Summary

The analytical method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Retention Time Approximately 5.2 min
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Note: The quantitative data presented is based on typical performance for similar compounds and methods. Actual results may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

The following diagram outlines the logical relationships in developing an HPLC method.

Method_Development Analyte_Properties Analyte Properties (this compound) Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Properties->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN:Water, pH) Analyte_Properties->Mobile_Phase_Opt Detector_Selection Detector Selection (UV-Vis) Analyte_Properties->Detector_Selection Method_Validation Method Validation (Linearity, LOD, LOQ) Column_Selection->Method_Validation Mobile_Phase_Opt->Method_Validation Detector_Selection->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: Logical flow for HPLC method development.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles and instrumentation. Proper adherence to the outlined protocol will ensure accurate and reproducible results, making it a valuable tool for quality control and research applications involving this compound.

The Obscure Anthelmintic: Investigating the Application of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 1-Bromo-2-naphthol as a Potential Anthelmintic Agent

Historically cited as an anthelmintic for hookworm infections, this compound is a naphthol derivative whose application in modern parasitology is not well-documented. While chemical synthesis routes are established, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and specific protocols for its use as an anthelmintic agent. This document aims to consolidate the available information on its synthesis and provide generalized protocols that could serve as a starting point for further investigation into its potential anthelmintic properties.

It is crucial to note that while some chemical databases list "Wormin" and "Disthemin" as synonyms for this compound, "Wormin" is also a known brand name for Mebendazole, a widely used and structurally distinct benzimidazole anthelmintic.[1][2] This ambiguity necessitates careful differentiation in any research context.

Due to the lack of specific efficacy data in the reviewed literature, a quantitative data table on the anthelmintic activity of this compound cannot be provided. Similarly, without an understood mechanism of action, a signaling pathway diagram would be purely speculative and has been omitted.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 2-naphthol. Several methods have been reported, with variations in the brominating agent, solvent, and reaction conditions.

Protocol 1: Bromination using Bromide and an Oxidizing Agent

This method utilizes a bromide salt as the bromine source in the presence of an oxidizing agent.[3]

Materials:

  • 2-Naphthol

  • Potassium Bromide (KBr) or Sodium Bromide (NaBr)

  • Acetic Acid or Ether (as solvent)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Refrigerator or ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4 mmol of 2-naphthol and 4 mmol of potassium bromide in 5 ml of acetic acid.

  • Stir the mixture at 20°C.

  • Slowly add 4 mmol of 30% hydrogen peroxide dropwise to the stirring solution.

  • Continue stirring the reaction mixture for 10 hours at 20°C.

  • After the reaction is complete, cool the solution in a refrigerator at 0°C for 12 hours to facilitate crystallization.

  • Filter the resulting pale yellow, needle-like crystals.

  • Dry the product and confirm its identity using analytical methods such as IR and ¹H-NMR spectroscopy.

  • The reported yield for this method is approximately 82%.[3][4]

Protocol 2: Bromination using Sodium Bromide and Oxone

This is a solvent-free approach to the bromination of 2-naphthol.[5]

Materials:

  • 2-Naphthol

  • Sodium Bromide (NaBr)

  • Oxone (Potassium peroxymonosulfate)

  • Mortar and pestle

  • Ethyl acetate (for extraction)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grind 2-naphthol, sodium bromide, and oxone together in a mortar and pestle.

  • Allow the mixture to react overnight.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer as needed and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent using a rotary evaporator to obtain the crude this compound as a dark brown solid.

  • Further purification can be achieved by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow: this compound start Start: 2-Naphthol & Brominating Agents reactants Mix 2-Naphthol, Bromide Salt (e.g., KBr), and Solvent (e.g., Acetic Acid) start->reactants reaction Add Oxidizing Agent (e.g., H₂O₂) and React reactants->reaction crystallization Cool to Induce Crystallization reaction->crystallization separation Filter and Dry the Product crystallization->separation product End Product: this compound separation->product

Caption: Synthesis workflow for this compound.

General Protocol for In Vitro Anthelmintic Activity Screening

The following is a generalized protocol for assessing the anthelmintic activity of a compound using an adult worm motility assay. This protocol would require optimization and validation for this compound. The use of mammalian-parasitic nematodes (e.g., Haemonchus contortus) is preferred for more relevant results, though earthworms (Pheretima posthuma) are sometimes used for preliminary screening.[6][7][8][9]

Materials:

  • Test compound (this compound)

  • Solvent for the test compound (e.g., DMSO), ensuring it is non-toxic to the worms at the final concentration.

  • Culture medium or appropriate saline solution (e.g., Phosphate Buffered Saline - PBS)

  • Positive control (e.g., Albendazole, Levamisole)

  • Negative control (culture medium with solvent)

  • Adult worms (e.g., Haemonchus contortus or Pheretima posthuma)

  • Petri dishes or multi-well plates

  • Microscope

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and the positive control drug in a suitable solvent. Create a series of dilutions to test a range of concentrations.

  • Worm Preparation: Collect and wash the adult worms with saline solution to remove any contaminants.

  • Assay Setup:

    • Place a specific number of worms (e.g., 5-10) of similar size into each petri dish or well of a multi-well plate.

    • Add the prepared concentrations of the test compound, positive control, and negative control to the respective dishes/wells.

    • Ensure each treatment is performed in triplicate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for parasitic nematodes).

  • Observation: Observe the motility of the worms at regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours). Motility can be scored visually, or responses to gentle prodding can be noted.

  • Data Collection: Record the time taken for paralysis (no movement even when prodded) and death (complete immobility and lack of response, sometimes accompanied by changes in body texture or color).

  • Analysis: Analyze the data to determine the concentration-dependent and time-dependent effects of the compound.

G cluster_info_gap Information Gap for Anthelmintic Application cluster_bio_data Biological Data (Largely Unknown) synthesis Chemical Synthesis (Known) efficacy Quantitative Efficacy (e.g., IC50, EC50) (Data Unavailable) synthesis->efficacy Required Research moa Mechanism of Action (Unknown) synthesis->moa Required Research toxicity Host Toxicity Profile (Limited Data) synthesis->toxicity Required Research protocols Specific Assay Protocols (Not Published) synthesis->protocols Required Research application_notes Detailed Application Notes & Protocols (Cannot be fully developed) efficacy->application_notes Prerequisites moa->application_notes Prerequisites toxicity->application_notes Prerequisites protocols->application_notes Prerequisites

Caption: Logical diagram of the information gap.

Conclusion and Future Directions

While this compound is mentioned in historical and chemical literature as an anthelmintic, there is a profound lack of modern scientific evidence to support this application. The synthesis of the compound is straightforward, but its biological effects, potency, mechanism of action, and safety profile remain largely uncharacterized.

For researchers interested in exploring the potential of naphthol-based anthelmintics, this compound could represent a starting point for a screening campaign. However, comprehensive studies are required to:

  • Confirm Anthelmintic Activity: Systematically screen the compound against a panel of relevant parasitic helminths.

  • Determine Efficacy: Quantify its potency through dose-response studies to determine metrics like EC50 and IC50.

  • Elucidate Mechanism of Action: Investigate how the compound exerts its effects on the parasite, which is crucial for understanding its potential and for any future drug development efforts.

  • Assess Safety and Toxicity: Evaluate the compound's toxicity against host cells to determine its therapeutic index.

Without this fundamental data, the development of detailed application notes and protocols for the use of this compound as an anthelmintic drug remains speculative.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 1-bromo-2-naphthol as a key substrate. The protocols and data herein are compiled from established methodologies for aryl bromides, offering a robust starting point for the synthesis of 1-aryl-2-naphthol derivatives. These products are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5][6]

This compound is a valuable substrate in these reactions, providing a pathway to synthesize 1-aryl-2-naphthols. The carbon-bromine bond at the C1 position is reactive towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] The resulting 1-aryl-2-naphthol structures are prevalent in biologically active molecules and advanced materials. Careful optimization of reaction parameters is crucial for achieving high yields and minimizing side reactions.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid in the presence of a base.

Suzuki_Reaction cluster_reactants Reactants cluster_products Products This compound Reaction_Arrow Reaction_Arrow + + Arylboronic_Acid Ar-B(OH)₂ 1-Aryl-2-naphthol Reaction_Arrow->1-Aryl-2-naphthol Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Optimization of Reaction Conditions

The success of the Suzuki coupling hinges on the careful selection of several key parameters. For a sterically hindered substrate like this compound, optimization is particularly important.

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be used, systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand often provide higher activity. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps.[7][8]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][9] For aryl bromides, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solution.[7][8] Stronger bases are generally more effective for less reactive substrates.

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction of organic and inorganic components. Common choices include ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often in a mixture with water to dissolve the base.[7][9]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.[1] Microwave-assisted heating can also be used to accelerate the reaction.

Data Presentation: Reaction Parameter Comparison

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which can be adapted for this compound.

EntryAryl Boronic Acid (Equiv.)Palladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/Water (4:1)9012-2485-95
24-Methoxyphenylboronic acid (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/Water (5:1)10012-2490-98
33,5-Bis(trifluoromethyl)phenylboronic acid (1.5)Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (3.0)1,4-Dioxane1101875-85
4Naphthylboronic acid (1.2)PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/Water (10:1)901680-90
52-Thienylboronic acid (1.5)Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.0)Toluene/Ethanol/Water802070-80

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

This section provides a general, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

General Experimental Workflow

Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[8]

  • Catalyst Addition: In the same flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][10]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.[8]

  • Degassing: Thoroughly degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[1][8]

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously under the inert atmosphere.[1][8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 12-24 hours).[1][8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[8]

  • Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-2-naphthol product.

Catalytic Cycle Visualization

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Side Reactions

  • Low Yield: Can result from inefficient catalyst activity, impure reagents, or suboptimal conditions.[9] Consider screening different ligands, bases, and solvents. Ensure all reagents are dry and solvents are properly degassed.[7][9]

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is critical to minimize it.[7]

  • Dehalogenation: The replacement of the bromine atom with hydrogen can occur, especially if the transmetalation step is slow. This can be influenced by the choice of base and solvent; avoid amine bases or alcohol solvents if this is a major issue.[1][7]

Safety Precautions

  • Reagents: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and may be toxic. Boronic acids can be irritants.

  • Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction Conditions: Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes. Reactions at elevated temperatures should be conducted behind a safety shield.

References

Application Notes and Protocols for the Synthesis of 1-Bromo-2-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-2-naphthol and its derivatives. These compounds serve as versatile intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The protocols outlined below cover the direct bromination of 2-naphthol and subsequent derivatization to form ethers, esters, and carbon-carbon coupled products.

Introduction

This compound is a key synthetic intermediate characterized by a naphthalene core with a hydroxyl group at the 2-position and a bromine atom at the 1-position. This substitution pattern allows for a variety of chemical transformations. The hydroxyl group can be readily converted into ethers and esters, while the bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.[1]

Derivatives of naphthols have shown significant potential in drug discovery, exhibiting a range of biological activities. For instance, certain naphthol derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, suggesting their potential in treating neurodegenerative diseases and other pathological conditions.[2][3]

Synthesis of this compound

The direct bromination of 2-naphthol is a common method for the preparation of this compound. Several protocols exist, offering different advantages in terms of reaction conditions, yield, and environmental impact.

Bromination using Sodium Bromide and Oxone

This method provides an environmentally benign approach to bromination, avoiding the use of corrosive molecular bromine.[4]

Experimental Protocol:

  • In a mortar and pestle, grind together 2-naphthol (0.5 g), sodium bromide (0.34 g), and oxone (1.05 g) until a fine powder is obtained.[4]

  • Transfer the powdered mixture to a suitable reaction vessel and stir overnight at room temperature.[4]

  • After the reaction is complete, add ethyl acetate (5 mL) to the vessel and shake vigorously to extract the product.[4]

  • Filter the ethyl acetate layer to remove any solid residues.[4]

  • Evaporate the solvent from the filtrate to obtain the crude this compound as a dark brown solid.[4]

  • The crude product can be further purified by recrystallization or column chromatography.

Bromination using Potassium Bromide and Hydrogen Peroxide

This method utilizes potassium bromide as the bromine source and hydrogen peroxide as the oxidant.[5]

Experimental Protocol:

  • To a round-bottom flask, add 2-naphthol (4 mmol) and potassium bromide (8 mmol).[5]

  • Add acetic acid (5 mL) as the solvent and stir the mixture.[5]

  • Slowly add 30% hydrogen peroxide (12 mmol) dropwise to the stirring mixture.[5]

  • Continue stirring the reaction at 25°C for 6 hours.[5]

  • After the reaction, cool the mixture in a refrigerator at 3°C for 12 hours to facilitate crystallization.[5]

  • Filter the pale yellow needle-like crystals, dry them, and characterize.[5]

Quantitative Data for this compound Synthesis
MethodBrominating AgentOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Method 1NaBrOxone-Room Temp.OvernightNot Specified[4]
Method 2KBrH₂O₂ (30%)Acetic Acid25676[5]
Method 3NaBrH₂O₂ (30%)Ether451046[5]
Method 4KBrH₂O₂ (50%)Methanol60553[5]

Synthesis of this compound Derivatives

Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][6] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the naphthol, acts as a nucleophile.[1][7]

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent such as ethanol or DMF.

  • Add a strong base, such as sodium hydroxide or sodium hydride, to deprotonate the hydroxyl group and form the corresponding naphthoxide.[7]

  • Add the desired alkyl halide (e.g., 1-bromobutane) to the reaction mixture.[7]

  • Heat the reaction mixture to reflux for an appropriate amount of time (typically several hours) to ensure the completion of the reaction.[7]

  • After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ether, which can be purified by chromatography or recrystallization.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products This compound This compound Deprotonation Deprotonation This compound->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack Forms Naphthoxide Ether_Product 1-Bromo-2-alkoxynaphthalene SN2_Attack->Ether_Product Salt_Byproduct Salt Byproduct (NaX) SN2_Attack->Salt_Byproduct

Caption: Workflow for Williamson Ether Synthesis of this compound derivatives.

Ester Derivatives via Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.

Experimental Protocol (General):

  • In a round-bottom flask, combine this compound with an excess of the desired carboxylic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8]

  • Heat the mixture to reflux for several hours. The reaction can be monitored by techniques like TLC.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Carbon-Carbon Coupled Derivatives

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of biaryl compounds.[9][10]

Experimental Protocol (General):

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (or a protected derivative), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[9]

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[9]

  • Heat the reaction mixture with stirring at a temperature ranging from 80-110°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the resulting biaryl derivative by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Start Combine Reactants: This compound derivative Arylboronic acid Pd Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (80-110°C) Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound derivatives.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11]

Experimental Protocol (General):

  • In a dry Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., palladium(II) acetate, 1-2 mol%), and a ligand (e.g., triphenylphosphine, 2-4 mol%).[12]

  • Add an anhydrous solvent (e.g., toluene or DMF) and a base (e.g., triethylamine or potassium carbonate).[12]

  • Heat the reaction mixture with stirring to a temperature between 80-120°C.[12]

  • Monitor the reaction until the starting material is consumed.

  • After cooling, work up the reaction by filtering off any salts and washing with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Applications in Drug Development: Enzyme Inhibition

Naphthol derivatives have been investigated for their potential as enzyme inhibitors, which is a crucial mechanism of action for many drugs. For example, certain 1-naphthol derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes.[3]

  • Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.

  • Carbonic Anhydrase (CA) Inhibition: CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. CA inhibitors are used as diuretics and in the treatment of glaucoma.

Signaling Pathway: Enzyme Inhibition by a Naphthol Derivative

Enzyme_Inhibition cluster_pathway Enzymatic Reaction cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Enzyme Substrate->Enzyme binds to active site Product Product Enzyme->Product catalyzes conversion Inhibited_Enzyme Enzyme-Inhibitor Complex (Inactive) Naphthol_Derivative 1-Naphthol Derivative (Inhibitor) Naphthol_Derivative->Enzyme binds to enzyme Inhibited_Enzyme->Product Reaction Blocked

Caption: Generalized mechanism of enzyme inhibition by a 1-naphthol derivative.

The development of novel this compound derivatives can lead to the discovery of more potent and selective enzyme inhibitors, offering new therapeutic avenues for various diseases. The synthetic protocols provided herein offer a foundation for the creation of libraries of such compounds for biological screening and drug development programs.

References

Application Notes and Protocols: Grinding Synthesis of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the solvent-free grinding synthesis of 1-Bromo-2-naphthol, a valuable intermediate in the preparation of dyes and pharmaceuticals.[1] This environmentally benign mechanochemical approach offers a simple and efficient alternative to traditional solvent-based methods.

Introduction

This compound is a derivative of naphthalene featuring a bromine atom at the 1-position and a hydroxyl group at the 2-position.[1][2] The synthesis described herein utilizes a solid-state grinding technique, which is gaining popularity in organic synthesis for its reduced environmental impact and often improved reaction rates and yields.[3] The procedure involves the selective bromination of 2-naphthol using sodium bromide as the bromine source and oxone as the oxidant.[4]

Experimental Data

The following table summarizes the quantitative data for the grinding synthesis of this compound.

ParameterValueReference
Starting Material 2-Naphthol[4]
Reagents Sodium Bromide (NaBr), Oxone (2KHSO₅·KHSO₄·K₂SO₄)[4]
Product This compound[4]
Appearance of Crude Product Dark brown solid[4]
Extraction Solvent Ethyl acetate[4]

Note: Specific quantitative data on yields for the grinding synthesis were not available in the referenced literature. For comparison, a solvent-based method using 2-naphthoic acid, potassium bromide, and hydrogen peroxide in acetic acid reported a yield of 82%.[5] Another solvent-based approach using 2-naphthol, sodium bromide, and hydrogen peroxide in ether reported a yield of 46%.[6]

Experimental Protocol

This protocol is based on the grinding synthesis method for this compound.

Materials:

  • 2-Naphthol

  • Sodium Bromide (NaBr)

  • Oxone (potassium peroxymonosulfate)

  • Ethyl acetate

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a mortar, combine 2-naphthol, sodium bromide, and oxone.

  • Grinding: Grind the mixture of solids together using a pestle.

  • Reaction: Allow the ground mixture to react. The referenced procedure suggests an overnight reaction time.[4]

  • Extraction: Following the reaction period, transfer the solid mixture to a flask. Add ethyl acetate to extract the crude this compound.[4] The product will be a dark brown solid.[4]

  • Purification (General Procedure):

    • Filter the ethyl acetate solution to remove any insoluble inorganic salts.

    • Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Experimental Workflow for Grinding Synthesis

experimental_workflow start Start reagents Combine 2-Naphthol, Sodium Bromide, and Oxone in a Mortar start->reagents grinding Grind Reactants Together reagents->grinding reaction Allow to React (Overnight) grinding->reaction extraction Extract Crude Product with Ethyl Acetate reaction->extraction purification Purify Product (Filtration, Washing, Drying, Recrystallization) extraction->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound via grinding.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 1-Bromo-2-naphthol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the electrophilic bromination of 2-naphthol. Common approaches include:

  • Direct Bromination: Using molecular bromine (Br₂) as the brominating agent, typically in a solvent like acetic acid. This method is effective but can produce polybrominated byproducts if not carefully controlled.

  • In-situ Bromine Generation: Using a bromide salt (e.g., NaBr, KBr) in combination with an oxidizing agent (e.g., hydrogen peroxide, Oxone) to generate the electrophilic bromine species in the reaction mixture. This method is often milder and can offer better control.[1][2]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the specific protocol.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-naphthol to the brominating agent can lead to unreacted starting material. For methods using an oxidant, the amount of oxidant is also critical.[1]

  • Side Reactions: The formation of significant amounts of byproducts, such as dibrominated naphthols (e.g., 1,6-dibromo-2-naphthol), consumes the starting material and reduces the yield of the desired product.[3][4]

  • Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the product or starting material.

  • Losses during Workup/Purification: The product may be lost during extraction, washing, or recrystallization steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are they?

A3: Multiple spots on a TLC plate typically indicate a mixture of compounds. Besides your desired this compound and unreacted 2-naphthol, common impurities include:

  • Dibrominated Isomers: 1,6-dibromo-2-naphthol is a frequently observed byproduct, especially when an excess of the brominating agent is used or if the reaction temperature is not well-controlled.[3]

  • Other Monobrominated Isomers: While bromination of 2-naphthol strongly favors the 1-position, small amounts of other isomers might form under certain conditions.

  • Oxidation/Degradation Products: Depending on the reagents and conditions, minor spots could correspond to oxidized or decomposed materials.

Q4: How can I purify the crude this compound?

A4: The most common method for purification is recrystallization. Effective solvent systems include benzene/petroleum ether or a mixture of acetic acid and water.[4][5] For highly impure samples, column chromatography may be necessary. Distillation under reduced pressure is another viable purification method.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reaction is incomplete. Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature as per the protocol's limits.
Incorrect stoichiometry. Carefully check the molar ratios of your reagents. For bromide/oxidant methods, ensure the oxidant is added portion-wise or dropwise to maintain control.[1]
Formation of byproducts. Lower the reaction temperature. Ensure slow, controlled addition of the brominating agent to avoid localized high concentrations.
High Impurity (Multiple Products) Over-bromination. Use a molar ratio of brominating agent to 2-naphthol closer to 1:1. Avoid adding the entire amount of brominating agent at once.
Reaction temperature is too high. Conduct the reaction at a lower temperature (e.g., 20-30°C) to improve selectivity for mono-bromination.[1][6]
Product is Dark/Oily Presence of colored impurities or residual bromine. During workup, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to quench any unreacted bromine.[3] Recrystallize the crude product, possibly with the addition of activated charcoal, to remove colored impurities.
Incomplete solvent removal. Ensure the purified product is thoroughly dried under vacuum to remove residual solvents, which can cause the solid to appear oily or have a low melting point.

Data Summary Table

The following table summarizes various reported conditions for the synthesis of this compound using a bromide salt and an oxidant.

2-Naphthol (mmol)Bromide Salt (mmol)Oxidant (mmol)SolventTemp (°C)Time (h)Yield (%)Reference
4KBr (8)H₂O₂ (12)Acetic Acid (5ml)25642[1]
4KBr (8)H₂O₂ (40)Acetic Acid (5ml)25653[1]
4KBr (8)H₂O₂ (28)Acetic Acid (10ml)30272[1]
4KBr (4)H₂O₂ (4)Acetic Acid (5ml)201082[6]
4NaBr (4)H₂O₂ (60)Ether (5ml)451046[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using KBr and H₂O₂

This protocol is based on a high-yield procedure using potassium bromide and hydrogen peroxide.[6]

Materials:

  • 2-Naphthol (4 mmol, 576 mg)

  • Potassium Bromide (KBr) (4 mmol, 476 mg)

  • 30% Hydrogen Peroxide (H₂O₂) (4 mmol, ~0.45 mL)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine 2-naphthol and potassium bromide in a round-bottom flask.

  • Add 5 mL of glacial acetic acid to the flask.

  • While stirring, add the 30% hydrogen peroxide solution dropwise to the mixture.

  • Stir the reaction mixture at 20°C for 10 hours.

  • After the reaction is complete, cool the flask to 0°C for 12 hours to facilitate crystallization.

  • Filter the resulting pale yellow, needle-like crystals.

  • Wash the crystals with cold water and dry under vacuum.

Protocol 2: Direct Bromination with Br₂

This protocol is a general method for direct bromination in acetic acid.

Materials:

  • 2-Naphthol (40 g)

  • Glacial Acetic Acid (110 mL)

  • Bromine (89 g) dissolved in 28 mL of glacial acetic acid

Procedure:

  • Dissolve 40 g of 2-naphthol in 110 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a stirrer and a dropping funnel.

  • Prepare a solution of 89 g of bromine in 28 mL of glacial acetic acid and place it in the dropping funnel. (Caution: Handle bromine in a well-ventilated fume hood).

  • Set up a gas trap (e.g., a gas washing bottle with sodium bicarbonate solution) to neutralize the HBr gas evolved during the reaction.[4]

  • Slowly add the bromine solution to the stirred 2-naphthol solution. Control the rate of addition to maintain the reaction temperature and minimize byproduct formation.

  • After the addition is complete, continue stirring until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid and HBr, and then wash with a dilute sodium bisulfite solution to remove any excess bromine.

  • Dry the crude product and purify by recrystallization from an appropriate solvent system (e.g., acetic acid/water).[4]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-Naphthol, Solvent, Brominating Agent) reaction 2. Reaction Setup & Execution (Controlled Temperature, Stirring) reagents->reaction monitoring 3. Reaction Monitoring (TLC Analysis) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Quenching & Workup (Precipitation, Extraction, Washing) monitoring->workup Proceed if complete purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Analysis (Melting Point, NMR, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc sub_present Significant Starting Material Remains check_tlc->sub_present multi_spots Multiple Product Spots (Byproducts) check_tlc->multi_spots sol_incomplete Action: - Increase reaction time - Check reagent stoichiometry sub_present->sol_incomplete Yes sol_byproducts Action: - Lower reaction temperature - Slow down reagent addition multi_spots->sol_byproducts Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Bromination of 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the bromination of 2-naphthol?

The major product of the monobromination of 2-naphthol is typically 1-bromo-2-naphthol. This is due to the directing effect of the hydroxyl group, which activates the C1 position for electrophilic aromatic substitution. However, depending on the reaction conditions, other isomers and polybrominated products can be formed.

Q2: What are the most common side reactions during the bromination of 2-naphthol?

The most prevalent side reaction is the formation of dibrominated products, with 1,6-dibromo-2-naphthol being a common example.[1] Over-bromination can lead to the formation of polybrominated naphthols. Additionally, oxidative coupling of 2-naphthol can occur, leading to the formation of binaphthol and other high molecular weight byproducts, especially at higher temperatures.[2]

Q3: How does the choice of solvent affect the reaction?

The solvent can significantly influence the selectivity and rate of the bromination reaction.

  • Glacial Acetic Acid: A commonly used solvent that can lead to the formation of both mono- and dibrominated products.[1][3]

  • Chlorinated Solvents (e.g., Dichloromethane): Often used for bromination in the absence of a catalyst. The reaction temperature is a critical parameter to control in these solvents to minimize side reactions.

  • Methanol: Can be used as a solvent, particularly with N-bromosuccinimide (NBS) as the brominating agent.

Q4: What is the role of temperature in controlling side reactions?

Temperature plays a crucial role in the selectivity of the bromination. Higher temperatures generally favor the formation of thermodynamically more stable products and can increase the rate of side reactions, such as dibromination and the formation of high molecular weight by-products.[2] For the preparation of 1,6-dibromo-2-naphthol, a temperature range of 40°C to 60°C is suggested to be optimal, as lower temperatures result in very slow dibromination, while higher temperatures lead to undesirable by-products.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Formation of Dibromo-Products

Possible CauseTroubleshooting Step
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). A 1:1 molar ratio of 2-naphthol to the brominating agent is recommended for monobromination.
High Reaction Temperature Conduct the reaction at a lower temperature. For example, when using bromine in acetic acid, cooling the reaction mixture can favor the formation of the monobrominated product.
Prolonged Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material is consumed to prevent further bromination.
High Local Concentration of Bromine Add the brominating agent dropwise and with vigorous stirring to avoid localized areas of high concentration that can lead to over-bromination.

Issue 2: Formation of Colored Impurities and Tarry By-products

Possible CauseTroubleshooting Step
Oxidation of 2-Naphthol Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.
High Reaction Temperature As mentioned previously, elevated temperatures can promote the formation of high molecular weight by-products.[2] Maintain a controlled, lower temperature.
Presence of Impurities in Starting Materials Ensure the 2-naphthol and other reagents are of high purity. Impurities can sometimes catalyze side reactions.

Issue 3: Poor Regioselectivity (Formation of other Monobromo Isomers)

Possible CauseTroubleshooting Step
Reaction Conditions Favoring Thermodynamic Products The formation of this compound is kinetically favored. To maintain this selectivity, use milder reaction conditions (lower temperature, shorter reaction time).
Use of Certain Catalysts While often not necessary for the bromination of the activated 2-naphthol ring, some catalysts might alter the regioselectivity. If used, screen different catalysts to find one that favors the desired isomer.

Quantitative Data on Product Distribution

The following table summarizes the product distribution in the bromination of 2-naphthol under specific conditions, as determined by GC analysis in one study.

ProductPercentage (%)
1,6-dibromo-β-naphthol90.5
6-bromo-β-naphthol1.9
1-bromo-β-naphthol1.9
Other by-products5.7
Reaction Conditions: 2-naphthol in butanol at 35°C, with the addition of bromine and hydrogen peroxide.[4]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method utilizing potassium bromide and hydrogen peroxide as the brominating system.[5]

Materials:

  • 2-Naphthol

  • Potassium Bromide (KBr)

  • Acetic Acid

  • Hydrogen Peroxide (30% solution)

Procedure:

  • In a round-bottom flask, dissolve 4 mmol of 2-naphthol and 4 mmol of potassium bromide in 5 ml of acetic acid.

  • With stirring, slowly add 4 mmol of 30% hydrogen peroxide dropwise to the mixture.

  • Continue stirring the reaction at 20°C for 10 hours.

  • After the reaction is complete, cool the mixture in a refrigerator at 0°C for 12 hours to induce crystallization.

  • Filter the pale yellow needle-like crystals, wash with cold water, and dry to obtain this compound.

  • The reported yield under these conditions is 82%.[5]

Protocol 2: Synthesis of 6-Bromo-2-Naphthol via Dibromination-Reduction

This protocol involves the formation of 1,6-dibromo-2-naphthol as an intermediate, which is then reduced to 6-bromo-2-naphthol.[1][3]

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin

Procedure:

  • Bromination: In a round-bottom flask, dissolve 1 mole of 2-naphthol in 400 ml of glacial acetic acid. Slowly add a solution of 2 moles of bromine in 100 ml of acetic acid. The reaction is exothermic; cool the flask as needed. After the addition, add 100 ml of water and heat the mixture to boiling.

  • Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves. Repeat this with a second 25 g portion of tin. Finally, add a 100 g portion of tin and boil for an additional 3 hours.

  • Work-up: Cool the reaction mixture to 50°C and filter to remove tin salts. Pour the filtrate into cold water to precipitate the product. Filter the crude 6-bromo-2-naphthol, wash with water, and dry. The crude product can be purified by vacuum distillation and recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of a key side product.

bromination_pathway 2-Naphthol 2-Naphthol This compound This compound 2-Naphthol->this compound + Br₂ 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol This compound->1,6-Dibromo-2-naphthol + Br₂ (excess)

Caption: Main reaction pathway and a key side reaction in the bromination of 2-naphthol.

troubleshooting_logic cluster_issue Issue: High Dibromination cluster_causes Potential Causes cluster_solutions Solutions High_Dibromination High Dibromination Product Excess_Br2 Excess Bromine High_Dibromination->Excess_Br2 High_Temp High Temperature High_Dibromination->High_Temp Long_Time Prolonged Reaction Time High_Dibromination->Long_Time Control_Stoichiometry Control Stoichiometry (1:1) Excess_Br2->Control_Stoichiometry Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Monitor_Reaction Monitor with TLC/GC Long_Time->Monitor_Reaction

Caption: Troubleshooting logic for excessive dibromination in the bromination of 2-naphthol.

References

Technical Support Center: Purification of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Bromo-2-naphthol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Problem ID Question Possible Cause(s) Suggested Solution(s)
P-01 My final product has a low melting point and a wide melting range (e.g., 75-80 °C).The product is still impure. Common impurities include unreacted 2-naphthol, dibromo-isomers, or residual solvent.1. Perform a second recrystallization using a different solvent system. 2. If recrystallization fails to improve purity, purify the material using flash column chromatography.
P-02 During recrystallization, my product "oiled out" instead of forming crystals.The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process may be too rapid.1. Reheat the solution to dissolve the oil. Add a small amount of the primary (good) solvent to reduce saturation. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization.[1]
P-03 My crude product is a dark brown or purple solid. How can I decolorize it?The color is likely due to trace impurities, possibly from oxidation or side reactions during bromination.1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. 2. Keep the solution hot for 5-10 minutes. 3. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[1]
P-04 After purification, my TLC analysis still shows multiple spots.The chosen purification method was not effective for separating the specific impurities present. The polarity of the chromatography eluent may be incorrect.1. If recrystallization was used, switch to column chromatography. 2. If column chromatography was used, optimize the solvent system (eluent). Test different solvent ratios with TLC to achieve better separation between the product spot and impurity spots.
P-05 I have very low recovery after recrystallization.Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The product may be more soluble than anticipated.1. Reduce the volume of the filtrate by boiling off some of the solvent and attempt a second crystallization. 2. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The synthesis of this compound typically involves the bromination of 2-naphthol.[2] Potential impurities include:

  • Unreacted 2-Naphthol: The starting material for the synthesis.

  • Dibrominated Naphthols: Such as 1,6-dibromo-2-naphthol, which can form if the reaction is not carefully controlled.[3]

  • Other Isomers: Depending on the reaction conditions, small amounts of other bromo-2-naphthol isomers might be formed.

  • Residual Bromine: Excess bromine from the reaction can be present.[4]

  • Oxidation Byproducts: These can contribute to the dark coloration of the crude product.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound typically appears as an off-white to beige or pale yellow crystalline powder.[5][6] The reported melting point is generally in the range of 78-84 °C.[5][7] A sharp melting point within this range is a good indicator of purity.

Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₇BrO[7][8][9]
Molecular Weight 223.07 g/mol [10]
Appearance White to brown-purple crystalline powder[5][8][11]
Melting Point 78-84 °C[5][7][11][12]
Solubility Insoluble in water; soluble in alcohol, ether, benzene, and acetic acid.[7][8][9][7][8][9]

Q3: Which solvents are recommended for the recrystallization of this compound?

A mixed solvent system is often effective. The principle is to use a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot.

Recommended Solvent Systems for Recrystallization

Solvent System Comments
Acetic Acid / Water Dissolve the crude product in a minimum amount of hot glacial acetic acid, then slowly add hot water until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[13][14]
Ethanol / Water A common and effective system. Dissolve the crude solid in hot ethanol and add water dropwise until turbidity persists.[1]
Benzene / Petroleum Ether Dissolve in hot benzene and add petroleum ether to induce crystallization upon cooling.[15]
Hexanes / Acetone A versatile system for compounds of intermediate polarity.[16]

Q4: When should I choose column chromatography over recrystallization?

Column chromatography is generally preferred when:

  • Recrystallization has failed to remove impurities, as indicated by TLC or melting point analysis.

  • The impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult.

  • You need to separate a complex mixture containing multiple components.[17]

  • You are working with an oily or non-crystalline crude product.

Recrystallization is often faster and more economical for removing small amounts of impurities from a solid that is already mostly pure.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Acetic Acid/Water System)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of hot glacial acetic acid while heating (e.g., on a hot plate) and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently reheat for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper. Filter the hot solution quickly into a clean flask to remove the charcoal.

  • Induce Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot acetic acid to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

  • Analysis: Determine the melting point and run a TLC to assess the purity of the final product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent (solvent system) using TLC. A good system will show the this compound spot with an Rf value of approximately 0.3-0.4 and good separation from all impurity spots. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with a small piece of cotton wool.[18]

    • Add a thin layer of sand (approx. 1 cm).[18]

    • Prepare a slurry of silica gel in the chosen eluent.[17]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[17] Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[18]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Add a protective layer of sand on top of the sample.[18]

  • Elution:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.[18] Maintain a constant flow rate.

    • Continuously monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure column Perform Column Chromatography assess_purity->column No (Major Impurities or Oily Product) recrystallize Perform Recrystallization is_pure->recrystallize No (Minor Impurities) final_product Pure this compound is_pure->final_product Yes recrystallize->assess_purity column->assess_purity end End final_product->end

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiled_out Did Product Oil Out? start->oiled_out no_crystals No Crystals Formed? oiled_out->no_crystals No solution1 Reheat solution. Add more 'good' solvent. Cool slowly. oiled_out->solution1 Yes solution2 Scratch flask inner wall. Add a seed crystal. Concentrate solution. no_crystals->solution2 Yes success Crystals Formed no_crystals->success No solution1->success solution2->success failure Switch to Chromatography success->failure If purity is still low

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Overcoming Poor Solubility of 1-Bromo-2-naphthol in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-bromo-2-naphthol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid, crystalline compound that is generally characterized by its moderate to low solubility in many common organic solvents and is practically insoluble in water.[1][2][3] Its hydrophobic naphthalene core is the primary contributor to its poor solubility in polar solvents. However, it is soluble in some organic solvents like ethanol, ether, benzene, and acetic acid.[4]

Q2: My reaction with this compound is resulting in a low yield. Could poor solubility be the cause?

A2: Yes, poor solubility is a frequent cause of low yields in reactions involving this compound. When a reactant has low solubility in the reaction solvent, its effective concentration in the solution is minimal, leading to slow or incomplete reactions. This can result in a significant amount of unreacted starting material and a lower overall yield of the desired product.

Q3: How does the poor solubility of this compound affect reaction kinetics and side product formation?

A3: The limited concentration of dissolved this compound can significantly slow down the reaction rate. In some cases, this can lead to the formation of undesired side products. For instance, in reactions where this compound is a nucleophile (e.g., in Williamson ether synthesis), slow reaction kinetics might favor side reactions of other components in the mixture or decomposition of sensitive reagents over the desired transformation.

Q4: What are the initial steps to consider when selecting a solvent for a reaction involving this compound?

A4: The initial step is to consider the polarity of your other reactants and the nature of the reaction. A good starting point is to use a solvent in which this compound has at least moderate solubility. Based on available data, solvents like ethanol, diethyl ether, benzene, and acetic acid are viable options.[4] However, the optimal solvent will depend on the specific reaction conditions. It is often beneficial to perform small-scale solubility tests with a few candidate solvents before proceeding with the full-scale reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Potential Cause: Insufficient concentration of this compound in the reaction solvent.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the solubility of this compound. Monitor the reaction progress at elevated temperatures, ensuring that the temperature does not exceed the boiling point of the solvent or cause decomposition of any reactants.

  • Employ a Co-solvent System: Introduce a co-solvent in which this compound is more soluble. This can create a solvent mixture with an overall higher solvating power for your substrate.

  • Utilize Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and an organic substrate in immiscible phases, a phase-transfer catalyst can be highly effective. The catalyst facilitates the transfer of the ionic reactant into the organic phase where it can react with the dissolved this compound.[5]

Issue 2: Incomplete Reaction and Difficulty in Purification

Potential Cause: Unreacted this compound precipitating out of the solution, making it unavailable for reaction and complicating the purification process.

Troubleshooting Steps:

  • Solvent System Optimization: Re-evaluate your solvent choice. A solvent system that can maintain all reactants in the solution throughout the reaction is ideal. Refer to the solubility data table below for guidance.

  • Recrystallization: After the reaction work-up, recrystallization is an effective method for purifying the product from unreacted this compound. The choice of recrystallization solvent is crucial and should be one in which the product and the starting material have significantly different solubilities at high and low temperatures.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplesQualitative Solubility of this compoundSuitability for Reactions
Polar Protic WaterInsoluble[1][2][3]Generally unsuitable as a primary solvent.
EthanolSoluble[4]Good starting point, especially for reactions requiring a protic environment.
MethanolModerately SolubleCan be used, but solubility might be limited compared to ethanol.
Polar Aprotic AcetoneModerately SolubleCan be a suitable solvent, often used in Williamson ether synthesis.[6]
AcetonitrileSparingly SolubleMay require heating or a co-solvent.
Dimethylformamide (DMF)SolubleA good option for increasing solubility, but can be difficult to remove during work-up.
Nonpolar Aprotic TolueneSolubleSuitable for a range of reactions, especially those requiring higher temperatures.
BenzeneSoluble[4]Good solvent, but its use is often restricted due to toxicity.
Hexane/HeptaneSparingly SolubleGenerally not suitable as a primary solvent but can be used as an anti-solvent for recrystallization.
Ethers Diethyl EtherSoluble[4]A good choice for reactions at lower temperatures due to its low boiling point.
Tetrahydrofuran (THF)SolubleA versatile solvent suitable for many reaction types.
Halogenated Dichloromethane (DCM)Moderately SolubleCan be effective, particularly in phase-transfer catalyzed reactions.
Acids Acetic AcidSoluble[4]Suitable for reactions that are compatible with acidic conditions.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes a general method for identifying and using a co-solvent to enhance the solubility of this compound in a reaction.

Methodology:

  • Initial Solvent Selection: Begin with a primary solvent in which your other reactants are soluble, even if this compound has limited solubility.

  • Co-solvent Screening: In separate small test tubes, attempt to dissolve a small amount of this compound in various potential co-solvents (e.g., THF, DMF, Toluene).

  • Reaction Setup: To your main reaction vessel containing the primary solvent and other reactants, add this compound.

  • Co-solvent Addition: While stirring, slowly add the chosen co-solvent in small increments (e.g., 5-10% of the total volume) until the this compound fully dissolves.

  • Reaction Monitoring: Proceed with the reaction, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS).

Protocol 2: Phase-Transfer Catalysis (PTC) for Williamson Ether Synthesis

This protocol outlines the use of phase-transfer catalysis for the O-alkylation of this compound, a common reaction where its poor solubility can be problematic.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable nonpolar organic solvent (e.g., dichloromethane or toluene).

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the base (e.g., sodium hydroxide) and the alkylating agent if it is water-soluble.

  • Catalyst Addition: Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to the reaction mixture. A typical catalyst loading is 1-5 mol%.

  • Reaction Execution: Combine the organic and aqueous phases in the reaction flask. Stir the biphasic mixture vigorously to ensure efficient transfer of the alkoxide from the aqueous phase to the organic phase.

  • Work-up: Upon reaction completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_solubility_test Initial Solubility Assessment cluster_troubleshooting Troubleshooting Strategy start This compound + Reaction Solvent observe Observe Solubility at RT start->observe heat Heat Mixture observe->heat observe_hot Observe Solubility when Hot heat->observe_hot is_soluble Is it soluble? observe_hot->is_soluble yes Proceed with Reaction is_soluble->yes Yes no Insoluble/Poorly Soluble is_soluble->no No option1 Option 1: Use Co-solvent no->option1 option2 Option 2: Increase Temperature no->option2 option3 Option 3: Phase-Transfer Catalysis no->option3

Caption: Logical workflow for addressing the poor solubility of this compound.

ptc_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase naphthol R-OH (Naphthol) alkoxide R-O⁻ Na⁺ naphthol->alkoxide + NaOH base NaOH catalyst_alkoxide_aq Q⁺OR⁻ alkoxide->catalyst_alkoxide_aq + Q⁺X⁻ catalyst_aq Q⁺X⁻ (Catalyst) catalyst_alkoxide_org Q⁺OR⁻ catalyst_alkoxide_aq->catalyst_alkoxide_org Phase Transfer alkyl_halide R'-X (Alkyl Halide) product R-O-R' (Ether) catalyst_org Q⁺X⁻ product->catalyst_org - R-O-R' catalyst_org->catalyst_aq Phase Transfer catalyst_alkoxide_org->product + R'-X

Caption: Signaling pathway of Phase-Transfer Catalysis for Williamson Ether Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-naphthol Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize substitution reactions involving 1-Bromo-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions performed on this compound?

A1: this compound is a versatile substrate for various cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][3]

  • Ullmann Condensation: A classical method for C-O, C-N, and C-S bond formation, typically using a copper catalyst.[4]

Q2: How does the ortho-hydroxyl group of this compound influence its reactivity?

A2: The ortho-hydroxyl group can significantly impact the reactivity of this compound in cross-coupling reactions. It can act as a directing group, potentially influencing the regioselectivity of the reaction.[5][6] The acidic proton of the hydroxyl group can also interact with the base in the reaction mixture, necessitating careful selection of the base and potentially requiring a higher base loading. In some cases, protection of the hydroxyl group may be necessary to prevent undesired side reactions or catalyst inhibition.

Q3: What are the key parameters to consider when optimizing a substitution reaction for this compound?

A3: Optimization of cross-coupling reactions with this compound involves a systematic evaluation of several parameters:

  • Catalyst System: The choice of the palladium or copper catalyst and the corresponding ligand is crucial.[1][7]

  • Base: The type and amount of base can significantly affect the reaction rate and yield.[8][9]

  • Solvent: The solvent influences the solubility of reactants and the stability and activity of the catalyst.[8]

  • Temperature: Reaction temperature affects the reaction rate and the prevalence of side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Q4: What are common side reactions to watch out for?

A4: Several side reactions can occur during the substitution reactions of this compound, leading to reduced yield and purification challenges. These include:

  • Homocoupling: Dimerization of the starting material or the coupling partner.[10]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[10]

  • Protodeborylation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group.[10]

  • β-Hydride Elimination: Can be a competitive pathway in reactions involving certain alkyl groups.[11]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity catalyst. For palladium-catalyzed reactions, ensure the active Pd(0) species is generated. Consider using pre-catalysts.
Inappropriate Ligand Screen a variety of ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[1][7]
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The choice of base is highly substrate and reaction-dependent.[8][9]
Poor Solvent Choice Use anhydrous, degassed solvents. Common solvents include toluene, dioxane, THF, and DMF. The solvent should solubilize all reactants.[8]
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[12]
Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; slow transmetalation.Rigorously degas the reaction mixture. Use a pre-activated Pd(0) catalyst. Optimize the base and solvent to accelerate transmetalation.
Dehalogenation Presence of a hydride source (e.g., certain amine bases or alcohol solvents); slow transmetalation.Avoid amine bases and alcoholic solvents if dehalogenation is a major issue. Optimize reaction conditions to speed up the desired coupling.[10]
Formation of Palladium Black Catalyst decomposition.Ensure an appropriate ligand-to-metal ratio (typically 1:1 to 2:1). Maintain a strictly inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[13][14]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).[15]

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C until completion.

  • Work-up: Filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Ullmann Condensation (O-Arylation)
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the phenol (1.2 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).[9]

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 120-160 °C and stir for 12-48 hours.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with aqueous acid and base to remove unreacted starting materials, then dry and concentrate. Purify by column chromatography.

Data Presentation

The following tables provide representative quantitative data for the substitution reactions of this compound. Note that optimal conditions and yields will vary depending on the specific coupling partners and should be determined empirically.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane/H₂O1101680-90
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O902475-85
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102470-85
BenzylamineG3-XPhos (1)-LHMDSTHF801285-95
Table 3: Representative Conditions for Sonogashira Coupling of this compound
Terminal Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60685-95
1-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF70880-90
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene801275-85

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_ligand Is the ligand suitable for the substrate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst / screen catalysts check_catalyst->solution_catalyst No check_base Is the base optimal? check_ligand->check_base Yes solution_ligand Screen bulky, electron-rich ligands check_ligand->solution_ligand No check_solvent Is the solvent appropriate and pure? check_base->check_solvent Yes solution_base Screen different bases and concentrations check_base->solution_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes solution_solvent Use anhydrous, degassed solvent / screen solvents check_solvent->solution_solvent No check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere Yes solution_temp Increase temperature incrementally check_temp->solution_temp No solution_atmosphere Ensure rigorous degassing and inert atmosphere check_atmosphere->solution_atmosphere No

Troubleshooting workflow for low product yield.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr Transmetalation Transmetalation (Ar'-B(OH)₂) PdII_ArBr->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr Amine_Coord Amine Coordination (R₂NH) PdII_ArBr->Amine_Coord PdII_Amine [Ar-Pd(II)Ln(NHR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)Ln-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

References

Preventing the formation of di- and poly-substituted products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in preventing the formation of di- and poly-substituted products during chemical reactions.

Troubleshooting Guide: Unwanted Polysubstitution

Encountering higher-than-expected levels of di-, tri-, or poly-substituted products can compromise yield and purity. This guide provides a systematic approach to diagnosing and resolving this common issue, particularly in electrophilic aromatic substitution (EAS) reactions.

Workflow for Troubleshooting Polysubstitution

The following workflow provides a step-by-step process for addressing unwanted polysubstitution.

G start Problem: Excessive Polysubstitution Detected check_stoichiometry 1. Verify Stoichiometry - Reactant ratios correct? - Use limiting reagent? start->check_stoichiometry check_conditions 2. Analyze Reaction Conditions - Temperature too high? - Reaction time too long? check_stoichiometry->check_conditions If stoichiometry is correct solution_stoichiometry Adjust to 1:1 or slight excess of substrate. Add electrophile slowly. check_stoichiometry->solution_stoichiometry If stoichiometry is incorrect analyze_substrate 3. Evaluate Substrate - Activating group present? - Steric hindrance low? check_conditions->analyze_substrate If conditions seem optimal solution_conditions Lower temperature. Reduce reaction time. (Kinetic Control) check_conditions->solution_conditions If conditions are too harsh consider_advanced 4. Consider Advanced Strategies - Is regioselectivity the issue? analyze_substrate->consider_advanced If substrate is highly activated solution_substrate Modify activating group (e.g., -OH to -OAc). Use a bulkier reagent. analyze_substrate->solution_substrate If modification is possible solution_advanced Employ blocking groups. Change synthetic order. Use shape-selective catalyst. consider_advanced->solution_advanced end_node Problem Resolved: Monosubstituted Product Favored solution_stoichiometry->end_node solution_conditions->end_node solution_substrate->end_node solution_advanced->end_node

Caption: A logical workflow for diagnosing and solving issues of polysubstitution.

Frequently Asked Questions (FAQs)

Q1: Why am I getting di- and poly-substituted products in my reaction?

Polysubstitution typically occurs when the monosubstituted product is more reactive than the initial starting material. This is especially common in electrophilic aromatic substitution reactions where the first substituent is an "activating group" (-OH, -NH2, -alkyl, etc.).[1][2] These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive toward further electrophilic attack.[1] Friedel-Crafts alkylation is a classic example where the initial alkyl product is more activated than benzene, often leading to polyalkylation.[3]

Q2: How can I use stoichiometry to control the level of substitution?

Controlling stoichiometry is the first and simplest method to reduce polysubstitution.[4][5]

  • Use the Aromatic Compound as the Limiting Reagent: This is generally not recommended as it is designed to drive the reaction to polysubstitution.

  • Use the Electrophile as the Limiting Reagent: By using a stoichiometric ratio of 1:1 or even a slight excess of the aromatic starting material, you can statistically favor monosubstitution. Once the limiting electrophile is consumed, the reaction stops.

  • Slow Addition: Adding the electrophile slowly (e.g., via a syringe pump) over the course of the reaction can help maintain a low concentration of the electrophile, further reducing the chance of a second substitution on the already-reacted product.

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative Example)

Molar Ratio (Aromatic : Electrophile)Mono-substituted Product YieldDi-substituted Product YieldPoly-substituted Product Yield
1 : 0.9~85%~10%<5%
1 : 1.1~70%~25%~5%
1 : 2.5<10%~60%~30%

Note: These are representative values. Actual yields will vary based on the specific reaction.

Q3: What is the difference between kinetic and thermodynamic control, and how can I use it?

Kinetic and thermodynamic control refers to how reaction conditions can favor different products.[6][7]

  • Kinetic Control: This regime favors the product that is formed fastest, which is the one with the lowest activation energy.[6][8] To favor the kinetic product, use low temperatures and short reaction times .[9][10] Often, the desired monosubstituted product is the kinetic product.

  • Thermodynamic Control: This regime favors the most stable product. It is achieved by using higher temperatures and longer reaction times , which allow the initial products to revert to intermediates and eventually form the most stable species.[6][8] If the polysubstituted product is more stable, these conditions will lead to its formation.

For preventing polysubstitution, operating under kinetic control is usually the preferred strategy.[10]

Q4: My starting material has a strong activating group. What can I do?

Strong activators like phenols (-OH) and anilines (-NH2) make the ring so reactive that polysubstitution (e.g., polyhalogenation) is difficult to avoid.[11][12] A key strategy is to temporarily convert the activating group into a less activating one.[12]

  • For Phenols (-OH): Convert the hydroxyl group to an ester (e.g., acetate, -OAc). An ester is still an ortho-, para- director but is only moderately activating. After the substitution reaction, the ester can be easily hydrolyzed back to the hydroxyl group.[12]

  • For Anilines (-NH2): Convert the amino group to an amide (e.g., acetanilide, -NHCOCH3). The amide is also a moderately activating ortho-, para- director. The amino group can be regenerated by hydrolysis after the desired substitution.[12]

Q5: How do "blocking groups" work to prevent substitution at a specific position?

A blocking group is a functional group that is intentionally and reversibly installed on an aromatic ring to prevent reaction at a particular site.[13][14] This is most often used to force substitution at the ortho position when the para position is sterically and electronically favored.[14][15][16] The sulfonic acid group (-SO3H) is a common blocking group because its installation (sulfonation) and removal (desulfonation) are well-controlled reactions.[17]

Mechanism for Using a Sulfonic Acid Blocking Group

G cluster_0 Step 1: Block Para Position cluster_1 Step 2: Desired Substitution cluster_2 Step 3: Remove Blocking Group Start Anisole (o,p-director) Sulfonation Sulfonation (conc. H2SO4) Start->Sulfonation Blocked Para-blocked Anisole Sulfonation->Blocked Substitution Substitution (e.g., Br2/FeBr3) Blocked->Substitution OrthoSub Ortho-substituted, Para-blocked Anisole Substitution->OrthoSub Desulfonation Desulfonation (dilute H2SO4, heat) OrthoSub->Desulfonation Final Final Product: o-Bromoanisole Desulfonation->Final

Caption: Workflow for using a sulfonic acid group to direct ortho substitution.

Q6: Can catalysts help control selectivity and prevent polysubstitution?

Yes, specialized catalysts can offer excellent control. Shape-selective catalysts, such as zeolites, can be used to favor the formation of a specific isomer, often the para product.[18][19] The pores and channels within the zeolite structure are only large enough to allow the formation of the sterically less-hindered para isomer, preventing the formation of ortho isomers and subsequent di-substitution reactions that might occur at those sites.[19]

Table 2: Comparison of Catalysts in Nitration of Toluene

CatalystConditionsOrtho Product %Meta Product %Para Product %
Standard (H2SO4/HNO3)Homogeneous, 30°C58%4%38%
Zeolite H-betaHeterogeneous, 30°C45%1%54%
Modified ZSM-5 ZeoliteHeterogeneous, 30°C10%<1%89%

Data is illustrative and sourced from principles described in literature.[18][19]

Experimental Protocols

Protocol 1: General Method for Kinetic Control of Bromination

This protocol outlines a general procedure for the monosubstitution of an activated aromatic compound under kinetic control.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), add the activated aromatic substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., CCl4 or CH2Cl2).

  • Cooling: Cool the reaction mixture to 0°C or lower using an ice-water or ice-salt bath. Low temperature is crucial for kinetic control.[10]

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (0.95 eq to ensure it is the limiting reagent) in the same solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. The slow addition prevents a buildup of electrophile concentration.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction should be stopped once the starting material is consumed or conversion slows significantly. Avoid long reaction times.[6]

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to isolate the monosubstituted product.

Protocol 2: Synthesis of o-Bromoanisole using a Sulfonic Acid Blocking Group

This protocol details the use of sulfonation to block the para position of anisole, directing subsequent bromination to the ortho position.[15]

  • Step 1: Sulfonation (Blocking)

    • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0°C.

    • Slowly add anisole (1.0 eq) to the cold acid with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the anisole has completely reacted (monitor by TLC). The major product formed is 4-methoxybenzenesulfonic acid.[14]

  • Step 2: Bromination

    • Cool the sulfonic acid mixture back down to 0°C.

    • Slowly add liquid bromine (1.0 eq) dropwise. The para position is blocked, forcing bromination to occur at the ortho positions.[16]

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

  • Step 3: Desulfonation (Unblocking)

    • Carefully pour the reaction mixture over crushed ice in a beaker.

    • Add 50 mL of water to dilute the sulfuric acid.

    • Transfer the mixture to a round-bottom flask and heat to reflux (approx. 100-110°C) for 1-2 hours. This removes the sulfonic acid group.[14][16]

  • Workup and Purification:

    • Cool the mixture and extract with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure o-bromoanisole.

References

Technical Support Center: Synthesis of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Bromo-2-naphthol. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can arise from several factors. Systematically investigating the following can help identify and resolve the issue:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Ensure the reaction is stirred for the recommended duration. For instance, methods using sodium bromide and oxone may require overnight stirring.[1]

    • Poor Reagent Mixing: In solid-state reactions, thorough grinding of 2-naphthol, sodium bromide, and oxone is crucial for maximizing contact and reactivity.[1] For liquid-phase reactions, ensure efficient stirring throughout the process.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess or deficit of the brominating agent can lead to incomplete conversion.

  • Side Reactions and Impurity Formation:

    • Over-bromination: Direct treatment with molecular bromine can lead to di- and poly-substituted products.[1] Using milder brominating agents or controlling the addition of bromine at low temperatures (e.g., 15°C) can mitigate this.[2]

    • Degradation of Starting Material or Product: The presence of strong acids or high temperatures can lead to the degradation of the naphthol ring system, often indicated by the formation of dark-colored solutions or tars.[1]

  • Loss of Product During Work-up:

    • Inefficient Extraction: Ensure the use of an appropriate extraction solvent, such as ethyl acetate, and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1]

    • Premature Precipitation: If the product crystallizes out during work-up, ensure the wash solutions are of an appropriate pH (e.g., washing with water until pH 6-7) to prevent loss of the desired compound.[2]

Q2: The isolated product is a dark brown or reddish solid, not the expected off-white or pale yellow crystals. How can I purify it?

The discoloration of the crude product often indicates the presence of impurities. The following purification methods can be employed:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Solvents such as aqueous methanol or a mixture of acetic acid and water have been reported to be effective for the recrystallization of bromo-naphthol derivatives.

  • Column Chromatography: For difficult-to-remove impurities, flash column chromatography using silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can provide a high degree of purity.

  • Vacuum Distillation: For some bromo-naphthol isomers, vacuum distillation can be an effective purification method, followed by crystallization of the distillate.

Q3: I am observing the formation of multiple products in my reaction mixture according to TLC/LC-MS analysis. What are the likely side products and how can their formation be minimized?

The most common side products in the bromination of 2-naphthol are:

  • Dibromo-2-naphthol isomers: These arise from the over-bromination of the naphthol ring. To minimize their formation, consider the following:

    • Slow, dropwise addition of the brominating agent.

    • Maintaining a low reaction temperature.

    • Using a milder brominating agent, such as N-bromosuccinimide (NBS) or a bromide salt with an oxidant.

  • Unreacted 2-naphthol: This indicates an incomplete reaction. See Q1 for troubleshooting steps.

  • Oxidation products: The use of strong oxidizing agents can lead to the formation of quinone-type structures or other degradation products. Ensure the oxidant is added in a controlled manner and that the reaction temperature is monitored.

Q4: The reaction seems to be very slow or is not proceeding to completion. What parameters can I adjust?

If the reaction is sluggish, consider the following adjustments:

  • Solvent Choice: The solvent can significantly impact reaction rates. For reactions involving bromide salts and an oxidant, polar solvents like acetic acid or methanol can be effective.[3][4]

  • Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to find the optimal balance.

  • Catalyst: Although not always necessary, the addition of a catalyst could enhance the reaction rate. The choice of catalyst would be specific to the chosen synthetic route.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialBrominating Agent/SystemSolventReaction TimeTemperatureReported Yield
2-NaphtholSodium Bromide / OxoneSolid-state (initially)OvernightAmbientNot specified
2-Naphthoic AcidPotassium Bromide / Hydrogen PeroxideAcetic Acid10 hours20°C82%[3]
2-NaphtholBromineEthanol2-3 hours (addition)15°C>90%[2]
2-NaphtholPotassium Bromide / Hydrogen PeroxideAcetic Acid10 hours30°C51%[4]
2-NaphtholSodium Bromide / Hydrogen PeroxideEther10 hours45°C46%[4]

Experimental Protocols

Method 1: Bromination using Potassium Bromide and Hydrogen Peroxide in Acetic Acid [3]

  • Reaction Setup: To a round-bottom flask, add 2-naphthoic acid (4 mmol) and potassium bromide (4 mmol).

  • Solvent Addition: Add 5 ml of acetic acid to the flask.

  • Reagent Addition: While stirring, add 30% hydrogen peroxide (4 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 20°C for 10 hours.

  • Crystallization: Cool the flask to 0°C for 12 hours to induce crystallization.

  • Isolation: Filter the resulting pale yellow, needle-like crystals and dry them.

Method 2: Bromination using Bromine in Ethanol [2]

  • Dissolution: In a reaction vessel, dissolve 2-naphthol in ethanol.

  • Cooling: Cool the solution to 15°C.

  • Bromine Addition: Slowly add bromine over 2-3 hours, maintaining the temperature at approximately 15°C.

  • Stirring: After the addition is complete, stir the mixture for an additional 10 minutes.

  • Quenching: Pass sulfur dioxide gas through the reaction mixture until saturation.

  • Precipitation: Transfer the reaction mixture to a crystallization tank and add water to precipitate the product.

  • Isolation and Washing: Filter the crystals and wash with water until the pH of the filtrate is between 6 and 7.

  • Drying: Dry the purified this compound.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound A Start: 2-Naphthol B Add Solvent (e.g., Acetic Acid) A->B Dissolution C Add Brominating Agent (e.g., KBr/H2O2 or Br2) B->C Reagent Addition D Reaction at Controlled Temperature C->D Initiate Reaction E Monitoring Reaction Progress (TLC) D->E In-process Control E->D Continue Reaction F Work-up: Quenching & Extraction E->F Reaction Complete G Purification: Crystallization or Chromatography F->G Crude Product H Characterization: (NMR, IR, MP) G->H Purified Product I Final Product: This compound H->I Verified Product

References

Technical Support Center: HPLC Separation of 1-Bromo-2-naphthol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of 1-Bromo-2-naphthol and its reaction products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reverse-phase method. A common mobile phase consists of acetonitrile (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[1] The use of a C18 column is a standard choice for the separation of aromatic compounds like this compound.[1]

Q2: My chromatogram shows a tailing peak for this compound. What are the possible causes and solutions?

A2: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common issue. It can be caused by several factors:

  • Secondary Interactions: Interaction of the hydroxyl group with active sites (silanols) on the silica-based stationary phase.

  • Mobile Phase pH: If the pH of the mobile phase is too high, the phenolic hydroxyl group can be deprotonated, leading to increased interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solutions:

  • Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid into the mobile phase can suppress the ionization of silanol groups and the analyte, leading to more symmetrical peaks.

  • Optimize Mobile Phase pH: Maintain the mobile phase pH below the pKa of this compound (which is acidic) to keep it in a neutral form. A pH range of 2.5-4 is generally recommended for acidic compounds.[2]

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute your sample to avoid column overload.

Q3: I am observing split peaks for my analyte. What could be the reason?

A3: Split peaks can arise from various issues in the HPLC system or the method itself:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different flow paths, resulting in a split peak.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.

  • Co-elution: Two or more compounds may be eluting at very similar retention times, appearing as a single split peak.

Solutions:

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.

  • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.

  • Method Optimization: Adjust the mobile phase composition or gradient to improve the resolution between co-eluting peaks.

Q4: The retention time of my this compound peak is shifting between injections. What should I check?

A4: Retention time shifts can be frustrating and indicate a lack of system stability. Common causes include:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile component can alter the elution strength.

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

  • Flow Rate Instability: A problem with the pump, such as a leak or air bubbles, can lead to an inconsistent flow rate.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Column Thermostat: Use a column oven to maintain a constant temperature.

  • System Check: Purge the pump to remove air bubbles and check for any leaks in the system.

  • Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Troubleshooting Guides

Guide 1: Poor Resolution Between this compound and its Non-polar Product (e.g., from Ullmann or Suzuki Coupling)

Problem: The peaks for this compound and a larger, more non-polar product (e.g., a biaryl) are not well-separated.

Workflow for Troubleshooting Poor Resolution:

G A Poor Resolution B Increase Organic Content in Mobile Phase A->B Isocratic Elution E Optimize Gradient Profile A->E Gradient Elution C Decrease Flow Rate B->C D Use a Longer Column or Smaller Particle Size C->D F Good Resolution Achieved D->F E->F

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength (Isocratic): For reverse-phase chromatography, increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the retention time of both compounds. A slight decrease in the organic content may improve resolution by increasing the interaction of the more non-polar product with the stationary phase.

  • Optimize Gradient Profile (Gradient): If using a gradient, a shallower gradient (slower increase in organic solvent concentration) will provide more time for the separation to occur, often leading to better resolution.

  • Modify Flow Rate: Lowering the flow rate can improve separation efficiency, but will also increase the run time.

  • Change Column: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve resolution.

Guide 2: Co-elution of this compound with a Polar Byproduct

Problem: A polar byproduct is co-eluting with the this compound peak.

Logical Relationship for Optimizing Separation of Polar Analytes:

G A Co-elution of Polar Byproduct B Decrease Organic Content in Mobile Phase A->B C Increase Retention of Polar Byproduct B->C D Improved Separation C->D

Caption: Strategy for separating a polar byproduct.

Detailed Steps:

  • Decrease Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent will increase the retention of more polar compounds to a greater extent than less polar ones. This should move the polar byproduct to a later retention time, away from the this compound peak.

  • Adjust Mobile Phase pH: If the polar byproduct is ionizable, adjusting the pH of the mobile phase can significantly alter its retention time. For example, if the byproduct is a carboxylic acid, lowering the pH will suppress its ionization and increase its retention.[3][4][5]

  • Consider a Different Stationary Phase: If adjusting the mobile phase is not effective, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary resolution.

Data Presentation

The following tables provide hypothetical but realistic data to illustrate the effects of changing HPLC parameters on the separation of this compound and a representative product from a Suzuki coupling reaction (1-Phenyl-2-naphthol).

Table 1: Effect of Mobile Phase Composition on Retention Time (Isocratic)

% AcetonitrileRetention Time of this compound (min)Retention Time of 1-Phenyl-2-naphthol (min)Resolution (Rs)
60%8.512.31.8
65%6.28.91.5
70%4.15.81.1

Table 2: Effect of Gradient Slope on Resolution

Gradient Program (% Acetonitrile)Retention Time of this compound (min)Retention Time of 1-Phenyl-2-naphthol (min)Resolution (Rs)
50-90% in 10 min7.28.51.9
50-90% in 15 min8.910.82.5
50-90% in 20 min10.512.93.1

Experimental Protocols

General HPLC Method for this compound and its Products

This protocol provides a starting point for method development.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Gradient Program (Example):

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 60% B

    • 18-25 min: 60% B (re-equilibration)

Note: This is a general method and may require optimization for specific reaction mixtures. The gradient profile, in particular, should be adjusted to achieve the desired separation.

References

Technical Support Center: Managing Corrosive Byproducts of Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing the corrosive byproducts of bromination reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and handling of bromination reaction mixtures.

Issue 1: Persistent Color from Excess Bromine After Quenching

Question: I have added a quenching agent, but my reaction mixture still has a yellow or orange color, indicating the presence of unreacted bromine. What should I do?

Answer: A persistent color after quenching suggests that the quenching agent has been fully consumed and excess bromine remains.

  • Troubleshooting Steps:

    • Continue Addition: Slowly add more of your chosen quenching agent with vigorous stirring until the color disappears.

    • Check Concentration: Ensure the concentration of your quenching solution is appropriate. For instance, a 10% (w/v) aqueous solution of sodium thiosulfate is a common choice.[1][2]

    • Consider an Alternative Quenching Agent: If one agent is not effective, consider another. Common quenching agents are detailed in the table below.

    • pH Adjustment: For some quenching agents, the pH of the reaction mixture can affect their efficiency. Ensure the pH is appropriate for your chosen quencher.

Issue 2: Formation of an Emulsion During Aqueous Workup

Question: During the extraction and washing steps after quenching my bromination reaction, a stable emulsion has formed between the organic and aqueous layers. How can I break this emulsion?

Answer: Emulsion formation is a common issue in biphasic mixtures, especially when acidic or basic aqueous solutions are used for washing.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Solvent Addition: Add a small amount of a different organic solvent with a different polarity.

    • Gentle Agitation: In the future, use gentle swirling or rocking for mixing instead of vigorous shaking.

Issue 3: Accidental Release of Hydrogen Bromide (HBr) Gas

Question: I have detected the release of HBr gas from my reaction setup. What is the immediate course of action?

Answer: HBr gas is corrosive and toxic upon inhalation.[3][4] Immediate and safe response is critical.

  • Emergency Protocol:

    • Evacuate: If the leak is significant, evacuate the immediate area and alert others.

    • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood.[5]

    • Detection: A leak can often be detected by the formation of dense white fumes upon contact with air.[6] An open container of concentrated ammonium hydroxide held near the suspected leak will produce dense white fumes of ammonium bromide, confirming the presence of HBr.[6][7]

    • Neutralization: If the leak is small and manageable, you can neutralize the escaping gas. Place a beaker containing a neutralizing solution, such as saturated sodium bicarbonate, near the source of the leak. For larger-scale releases, specialized scrubbers containing a basic solution are necessary.[8]

Frequently Asked Questions (FAQs)

1. What are the primary corrosive byproducts of a bromination reaction?

The two main corrosive byproducts are elemental bromine (Br₂) and hydrogen bromide (HBr).[9] HBr is often generated as a direct byproduct of the reaction, while unreacted bromine may remain after the reaction is complete.

2. How do I neutralize the corrosive byproducts in my reaction mixture?

Neutralization involves two key steps: quenching the excess bromine and neutralizing the acidic HBr.

  • Quenching Excess Bromine: This is typically achieved by adding a reducing agent. Common choices include aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium sulfite.[1][10][11] These react with bromine to form non-corrosive salts.

  • Neutralizing Hydrogen Bromide: HBr is a strong acid and can be neutralized by washing the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[6][12]

3. What are the recommended quenching agents for excess bromine?

Several reagents can be used to quench excess bromine. The choice depends on the specifics of your reaction and product stability.

Quenching AgentChemical FormulaTypical ConcentrationNotes
Sodium ThiosulfateNa₂S₂O₃10% (w/v) aqueous solutionA very common and effective choice.[1][2]
Sodium BisulfiteNaHSO₃Saturated aqueous solutionAnother effective reducing agent.[1]
Sodium SulfiteNa₂SO₃Aqueous solutionAlso a suitable reducing agent.[1][10]
Sodium BicarbonateNaHCO₃Saturated aqueous solutionPrimarily for neutralizing HBr, but can react with bromine.
Sodium HydroxideNaOHDilute aqueous solutionReacts with bromine to form sodium bromide and sodium hypobromite.[1] Use with caution as it is a strong base.

4. What personal protective equipment (PPE) should I wear when working with bromination reactions?

Due to the hazardous nature of bromine and its byproducts, appropriate PPE is mandatory.[13]

  • Eye Protection: Chemical splash goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves are often recommended, but consult a glove compatibility chart for your specific solvent).[5]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood.[5][13] For significant risks of vapor exposure, a respirator may be necessary.[14]

5. How should I handle the disposal of waste from a bromination reaction?

Waste from bromination reactions must be neutralized before disposal.

  • Quench any excess bromine with a reducing agent like sodium thiosulfate solution until the color dissipates.

  • Neutralize acidic components, like HBr, with a base such as sodium bicarbonate until gas evolution ceases.

  • Dispose of the neutralized aqueous and organic waste in appropriately labeled containers according to your institution's waste disposal guidelines.

6. What materials are compatible with bromine and HBr?

Choosing the right materials for your reactor and handling equipment is crucial to prevent corrosion.

MaterialCompatibility with BromineCompatibility with HBr
Glass (Borosilicate)ExcellentExcellent
Stainless Steel (304, 316)Not Recommended[15]Not Recommended[16]
Hastelloy-CRecommended[15]Good
Teflon® (PTFE)ExcellentExcellent
Polyvinylidene fluoride (PVDF)GoodGood

Experimental Protocols

Protocol 1: Quenching Excess Bromine with Sodium Thiosulfate

This protocol describes the standard procedure for removing unreacted bromine from a reaction mixture.

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Cooling: Cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, an ice bath is recommended.

  • Quenching Procedure: a. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. b. Continue the addition until the characteristic red-brown color of bromine disappears and the solution becomes colorless.[1] c. If the mixture is biphasic, separate the layers. d. Proceed with washing the organic layer with water and then brine. e. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter. f. Concentrate the organic layer under reduced pressure to isolate the product.

Protocol 2: Neutralization of Hydrogen Bromide with Sodium Bicarbonate

This protocol details the neutralization of acidic HBr in the reaction mixture.

  • Preparation of Neutralizing Solution: Prepare a saturated aqueous solution of sodium bicarbonate by adding sodium bicarbonate to deionized water with stirring until no more solid dissolves.

  • Neutralization Procedure: a. After quenching any excess bromine, slowly add the saturated sodium bicarbonate solution to the reaction mixture with stirring. b. Caution: Carbon dioxide gas will evolve. Add the solution slowly to control the rate of gas evolution and prevent foaming. c. Continue addition until the gas evolution ceases, indicating that the acid has been neutralized. d. Separate the aqueous layer and proceed with any further washing and drying steps.

Visualizations

Bromination_Workup_Workflow Start Bromination Reaction Complete Cool Cool Reaction Mixture Start->Cool Quench Quench Excess Bromine (e.g., Na2S2O3 soln) Cool->Quench Color_Check Colorless? Quench->Color_Check Color_Check->Quench No, add more Neutralize Neutralize HBr (e.g., NaHCO3 soln) Color_Check->Neutralize Yes Gas_Check Gas Evolution Ceased? Neutralize->Gas_Check Gas_Check->Neutralize No, add more Extract Extract with Organic Solvent Gas_Check->Extract Yes Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in Vacuo Filter->Concentrate Product Isolated Product Concentrate->Product

Caption: Workflow for a standard bromination reaction workup.

HBr_Leak_Response Leak HBr Gas Leak Detected Assess Assess Severity Leak->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Major Leak Fume_Hood Ensure Fume Hood is Operating Assess->Fume_Hood Minor Leak Seek_Help Seek Assistance from Safety Personnel Evacuate->Seek_Help Neutralize Neutralize with NaHCO3 Solution Fume_Hood->Neutralize

Caption: Decision-making process for responding to an HBr gas leak.

References

Technical Support Center: Alternative Brominating Agents for 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative brominating agents in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to elemental bromine for the bromination of 2-naphthol?

While elemental bromine (Br₂) in solvents like acetic acid is a traditional method, it often leads to over-bromination, producing significant amounts of 1,6-dibromo-2-naphthol and other polybrominated species.[1][2] Handling elemental bromine also poses significant safety hazards due to its high toxicity and corrosiveness. Alternative agents are often milder, more selective, and safer to use.

Q2: How can I selectively synthesize 1-bromo-2-naphthol?

For the selective synthesis of this compound, a combination of sodium bromide (NaBr) and Oxone® (potassium peroxymonosulfate) is an effective method.[3][4] This system generates the electrophilic bromine species in situ, allowing for controlled monobromination, predominantly at the C1 position.

Q3: What is a suitable alternative for preparing 6-bromo-2-naphthol?

The synthesis of 6-bromo-2-naphthol often involves an initial polybromination with elemental bromine to form 1,6-dibromo-2-naphthol, followed by a reduction step to remove the bromine at the C1 position.[1] However, pyridinium bromide perbromide has also been reported as a direct brominating agent for this purpose.[1]

Q4: What is the role of N-Bromosuccinimide (NBS) in the bromination of 2-naphthol?

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine.[5][6] It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination.[6] NBS is particularly useful for achieving monobromination and can be guided to specific positions, such as ortho-bromination, with the use of catalysts like p-toluenesulfonic acid (p-TsOH) in a suitable solvent like methanol.[6]

Q5: Can I use a combination of potassium bromide (KBr) and hydrogen peroxide (H₂O₂) for the bromination of 2-naphthol?

Yes, the KBr/H₂O₂ system is a greener and safer alternative that generates bromine in situ.[7][8][9][10] This method avoids the handling of liquid bromine and often provides good yields of monobrominated products. The reaction can be catalyzed by zeolites to enhance efficiency and regioselectivity.[10]

Troubleshooting Guides

Issue 1: Low Yield of Monobrominated Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure efficient stirring to promote mixing of reactants.- Extend the reaction time and monitor progress using TLC or GC.- For NBS bromination, ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) or light source if performing a benzylic bromination.[11]
Loss of Product During Workup - Perform extractions carefully to ensure complete transfer of the product to the organic phase.- Use an appropriate drying agent to remove all water before solvent evaporation.- For volatile products, use a rotary evaporator with care.
Suboptimal Reagent Activity - For NBS, use a freshly opened container or recrystallize from water, as it can decompose over time.[12]- For Oxone® or H₂O₂, ensure they have not degraded during storage.
Incorrect Stoichiometry - Accurately measure and use a 1:1 molar ratio of 2-naphthol to the brominating agent for monobromination.
Issue 2: Excessive Polybromination
Possible Cause Troubleshooting Step
Highly Reactive Brominating Agent - Switch from elemental bromine to a milder agent like N-Bromosuccinimide (NBS).[5][6]
High Local Concentration of Brominating Agent - Add the brominating agent dropwise to the reaction mixture with vigorous stirring.- Dilute the brominating agent in the reaction solvent and add it as a solution.
Use of a Polar, Protic Solvent - For bromination with elemental bromine, consider switching from a polar solvent like water or acetic acid to a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to reduce the reactivity of the bromine.[5]
Incorrect Stoichiometry - Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 2-naphthol.
Issue 3: Incorrect Regioisomer Formed (e.g., 1-bromo- instead of 6-bromo-2-naphthol)
Possible Cause Troubleshooting Step
Kinetic vs. Thermodynamic Control - The 1-position of 2-naphthol is kinetically favored for electrophilic attack due to the stability of the carbocation intermediate.[13] The 6-position is often the thermodynamically more stable product.- Lower reaction temperatures generally favor the kinetic product (this compound).- Higher temperatures may favor the thermodynamic product, but can also lead to side reactions.
Steric Hindrance - The choice of brominating agent and solvent can influence regioselectivity. Bulky brominating agents may favor substitution at the less sterically hindered position.
Catalyst Influence - The presence and type of catalyst can direct the substitution. For example, p-TsOH with NBS in methanol directs to the ortho (C1) position.[6]

Data Presentation: Comparison of Alternative Brominating Agents

Brominating AgentTarget Product(s)Typical YieldSolvent(s)Key AdvantagesCommon Issues
N-Bromosuccinimide (NBS) This compoundGood to ExcellentMethanol, Acetonitrile, CH₂Cl₂Milder, more selective, reduces polybromination.[6][11][12]Can be slow, requires careful control of conditions for regioselectivity.
NaBr / Oxone® This compoundHighAcetonitrile/WaterInexpensive, non-toxic, easy to handle reagents.[3][4]Oxone® is insoluble in many organic solvents, reaction may require aqueous conditions.[14]
KBr / H₂O₂ Monobrominated 2-naphtholsGoodAcetic Acid, Chloroform/Water"Green" reagents, in situ generation of bromine.[7][8][9]May require a catalyst (e.g., zeolite) for high efficiency.[10]
Pyridinium bromide perbromide 6-Bromo-2-naphtholModerate to GoodAcetic AcidSolid, stable, and easier to handle than liquid bromine.Can still lead to mixtures of isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound using NaBr and Oxone®

This protocol is adapted from a general procedure for the bromination of activated arenes.[4]

  • Preparation: In a round-bottom flask, dissolve 2-naphthol (5 mmol) and sodium bromide (5 mmol, 0.51 g) in 30 mL of a 2:1 (v/v) mixture of acetonitrile and water.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of Oxone® (5 mmol, 3.07 g) in 10 mL of water dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 24 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution in vacuo to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Ortho-bromination of 2-Naphthol using NBS

This protocol is based on a method for the selective ortho-bromination of phenols.[6]

  • Preparation: In a round-bottom flask, dissolve 2-naphthol (~10 mmol) and p-toluenesulfonic acid (p-TsOH) (10 mol %) in ACS-grade methanol (1.0 mL per mmol of 2-naphthol). Stir the solution for 10 minutes at room temperature.

  • Reagent Solution: In a separate flask, prepare a 0.1 M solution of N-Bromosuccinimide (NBS) (100 mol %) in methanol. Protect this solution from light.

  • Slow Addition: Add the NBS solution dropwise to the 2-naphthol solution over a period of 20 minutes with continuous stirring.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 5-10 minutes. Monitor the reaction progress by TLC.

  • Purification: Once the reaction is complete, remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the desired this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve 2-Naphthol and Bromine Source add_reagent Slowly Add Oxidant/Catalyst prep->add_reagent Stir at RT monitor Monitor Reaction (TLC/GC) add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the bromination of 2-naphthol.

Troubleshooting_Flowchart start Experiment Start problem Low Yield or Incorrect Product? start->problem check_poly Polybromination Observed? problem->check_poly Yes end Successful Product Formation problem->end No check_regio Incorrect Regioisomer? check_poly->check_regio No solution_poly Use Milder Agent (NBS) Control Stoichiometry (1:1) Add Reagent Slowly check_poly->solution_poly Yes check_incomplete Incomplete Reaction? check_regio->check_incomplete No solution_regio Adjust Temperature (Lower for C1) Change Solvent/Catalyst check_regio->solution_regio Yes solution_incomplete Extend Reaction Time Check Reagent Quality Ensure Efficient Stirring check_incomplete->solution_incomplete Yes check_incomplete->end No solution_poly->start solution_regio->start solution_incomplete->start Regioselectivity_Factors Bromination Bromination of 2-Naphthol Factors Factors Influencing Regioselectivity Temperature Brominating Agent Solvent Catalyst Bromination->Factors C1_Product This compound (Kinetic Product) C6_Product 6-Bromo-2-naphthol (Thermodynamic Product) Factors:f1->C1_Product Low Temp. Factors:f2->C1_Product e.g., NBS/p-TsOH Factors:f1->C6_Product High Temp. Factors:f2->C6_Product e.g., Br2 then reduction

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2-naphthol and 1-Chloro-2-naphthol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Halogenated naphthols are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective, data-supported comparison between 1-Bromo-2-naphthol and 1-Chloro-2-naphthol, two common intermediates, to inform strategic decisions in process development and drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical properties of reagents is essential for designing and executing chemical reactions. The key physicochemical properties of this compound and 1-Chloro-2-naphthol are summarized below.

PropertyThis compound1-Chloro-2-naphthol
CAS Number 573-97-7633-99-8
Molecular Formula C₁₀H₇BrOC₁₀H₇ClO
Molecular Weight 223.07 g/mol 178.62 g/mol [1]
Appearance Light red or dark brown solid[2]White crystalline solid[1][3]
Melting Point 82-85 °C70 °C[1]
Boiling Point ~316 °C (Predicted)~307 °C[1]
Solubility Soluble in organic solvents like ethyl acetate[2].Poorly soluble in water, soluble in some organic solvents[3].
pKa (Predicted) ~7.3 (Predicted)7.28 (Predicted)[4]

Reactivity in Key Synthetic Transformations

The principal difference between this compound and 1-Chloro-2-naphthol in a synthetic context is their reactivity, which is directly linked to the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, rendering this compound generally more reactive in a variety of transformations. This enhanced reactivity is a critical factor in palladium-catalyzed cross-coupling reactions where the oxidative addition of the catalyst to the C-X bond is often the rate-determining step.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are known to be less reactive than aryl bromides in palladium-catalyzed coupling reactions.[5] This is due to the stronger C-Cl bond, which makes the oxidative addition step more challenging. Consequently, reactions with 1-Chloro-2-naphthol often require more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, bulky, and electron-rich ligands to achieve comparable yields to this compound.[5][6]

Comparative Performance in a Representative Suzuki-Miyaura Coupling

The following table presents representative data illustrating the expected difference in performance between the two substrates in a typical Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. While direct side-by-side comparative studies are scarce, these conditions are based on established reactivity principles for aryl halides.[7][8]

SubstrateCatalyst SystemConditionsReaction TimeYield (%)
This compound Pd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 90 °C4 - 8 h>90% (Typical)
1-Chloro-2-naphthol Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%), K₃PO₄Toluene, 110 °C12 - 24 h>85% (Typical)

Note: The data presented are representative and can vary depending on the specific reaction conditions, the nature of the boronic acid, and the ligand used. Optimization is crucial, especially for the less reactive chloro-substrate.

Experimental Protocols

Detailed methodologies for the synthesis of the title compounds and a representative cross-coupling reaction are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the selective bromination of 2-naphthol using sodium bromide and an oxidizing agent.[2]

Materials:

  • 2-Naphthol

  • Sodium Bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Ethyl Acetate

  • Water

Procedure:

  • In a mortar, thoroughly grind together 2-naphthol (1.0 eq), sodium bromide (1.1 eq), and Oxone (1.1 eq).

  • Transfer the solid mixture to a round-bottom flask and allow it to react at room temperature, monitoring by TLC until the starting material is consumed (typically overnight).

  • Add water to the flask and extract the crude product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-Chloro-2-naphthol

This protocol outlines the direct chlorination of 2-naphthol using sulfuryl chloride, a common and effective chlorinating agent.[9]

Materials:

  • 2-Naphthol

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-naphthol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the stirred 2-naphthol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 1-Chloro-2-naphthol.

Visualizations

The following diagrams illustrate key conceptual workflows and mechanisms relevant to the selection and use of these reagents.

Reagent_Selection_Workflow start Project Goal: Synthesize Naphthol Derivative reactivity_check High Reactivity & Mild Conditions Required? start->reactivity_check cost_check Is Cost a Primary Constraint? reactivity_check->cost_check No bromo Select This compound reactivity_check->bromo Yes cost_check->bromo No chloro Select 1-Chloro-2-naphthol cost_check->chloro Yes optimize Requires more forceful conditions & specialized ligands chloro->optimize

Caption: Reagent selection workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Rate-Determining) pd0->ox_add pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X (X = Br, Cl) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

References

A Comparative Guide to the Synthetic Routes of 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-naphthol is a crucial intermediate in organic synthesis, serving as a precursor for various dyes, pharmaceuticals, and other fine chemicals. The regioselective introduction of a bromine atom at the C-1 position of 2-naphthol is a key transformation, and several synthetic strategies have been developed to achieve this. This guide provides a detailed comparison of the most common synthetic routes to this compound, offering an objective analysis of their performance, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound from 2-naphthol can be broadly categorized into four main approaches: direct bromination with molecular bromine, in situ generation of the brominating agent using a bromide salt and an oxidant, bromination with N-bromosuccinimide (NBS), and a multi-step Sandmeyer reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, safety, cost, and environmental impact.

  • Direct Bromination with Molecular Bromine (Br₂): This is a traditional and high-yielding method. However, it involves handling molecular bromine, which is highly corrosive, volatile, and toxic. The reaction also generates hydrogen bromide (HBr) gas as a byproduct, which is corrosive and contributes to environmental pollution.[1] A significant drawback is the potential for over-bromination, leading to a mixture of mono-, di-, and poly-substituted products, which can complicate purification.[1]

  • Bromination with Bromide Salt and Oxidant: This approach offers a safer and more environmentally friendly alternative to using molecular bromine.[2] By combining a stable bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), with an oxidant like hydrogen peroxide (H₂O₂) or Oxone, the reactive bromine species is generated in situ.[1][2] This method avoids the handling of liquid bromine and can provide good to excellent yields, although the outcome is often highly dependent on the specific reaction conditions (solvent, temperature, and reaction time).[2]

  • Bromination with N-Bromosuccinimide (NBS): NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[3][4] It serves as a convenient source of electrophilic bromine and is widely used for the bromination of activated aromatic compounds like phenols.[5][6][7] This method is known for its high selectivity, often favoring para-substitution, but in the case of 2-naphthol, it effectively yields the 1-bromo product. The reaction conditions are generally mild, and the workup is straightforward.[6]

  • Sandmeyer Reaction: This multi-step route provides an alternative pathway where the bromine is introduced via a diazonium salt intermediate.[8][9] The process begins with the synthesis of 1-amino-2-naphthol, which is then diazotized and subsequently treated with a copper(I) bromide catalyst.[10] While this method can be highly regioselective, it is more laborious and involves handling potentially unstable diazonium salts, which requires low-temperature control.[10][11] The overall yield is dependent on the efficiency of each step in the sequence.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Parameter Direct Bromination (Br₂) in Acetic Acid KBr & H₂O₂ in Acetic Acid N-Bromosuccinimide (NBS) Sandmeyer Reaction
Starting Material 2-Naphthol2-Naphthol2-Naphthol1-Amino-2-naphthol
Key Reagents Br₂, Acetic AcidKBr, H₂O₂NBS, CH₃CN/MethanolNaNO₂, H₂SO₄, CuBr
Typical Yield >90% (for 6-bromo isomer)[12]82-90%[2][13]High yields reportedModerate to good (multi-step)[10]
Reaction Time ~30 minutes for addition, plus reaction time[12]10 hours[2][13]~30 minutesSeveral hours per step
Temperature Cooled, then heated to boiling[12]20 °C[2][13]50 °C0-5 °C (Diazotization)[10]
Safety Concerns Highly corrosive, toxic, fuming liquid Br₂[3][14]Use of peroxide oxidantNBS can be unstable[14][15]Unstable diazonium salts[10]
Environmental Corrosive HBr byproduct[1]Water is the main byproductSuccinimide byproductCopper waste, acidic conditions

Visualization of Method Selection

The choice of a synthetic route often involves a trade-off between yield, safety, and operational simplicity. The following diagram illustrates the logical workflow for selecting an appropriate method.

G cluster_start Starting Point cluster_criteria Primary Considerations cluster_routes Synthetic Routes cluster_decision Decision Outcome Start Need to Synthesize This compound Criteria Key Criteria: - Yield - Safety - Simplicity - Scale Start->Criteria Br2 Direct Bromination (Br2) Pros: High Yield, Fast Cons: Hazardous Reagent Criteria->Br2 High yield is top priority, hazards manageable KBr Bromide Salt + Oxidant Pros: Safer than Br2, Good Yield Cons: Slower Reaction Criteria->KBr Balance of safety and yield needed NBS NBS Bromination Pros: Safest Reagent, Simple Cons: Reagent Cost Criteria->NBS Safety and simplicity are paramount Sandmeyer Sandmeyer Reaction Pros: High Regioselectivity Cons: Multi-step, Complex Criteria->Sandmeyer Specific regiochemistry from amine precursor Decision Select Optimal Route Br2->Decision KBr->Decision NBS->Decision Sandmeyer->Decision

Caption: Logical workflow for selecting a synthetic route to this compound.

Experimental Protocols

Below are detailed experimental procedures for three of the key synthetic methods discussed.

Protocol 1: Bromination using KBr and H₂O₂[2][13]

This procedure is adapted from a patented method emphasizing safer reagents.

  • Mixing: In a round-bottom flask, combine 2-naphthol (4 mmol) and potassium bromide (4 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the flask.

  • Reaction: While stirring, slowly add 30% hydrogen peroxide (4 mmol) dropwise to the mixture at 20 °C.

  • Stirring: Continue to stir the reaction mixture at 20 °C for 10 hours.

  • Cooling & Crystallization: Cool the reaction mixture in an ice bath (0 °C) for 12 hours to allow for the crystallization of the product.

  • Isolation: Collect the pale yellow, needle-like crystals by vacuum filtration.

  • Drying: Dry the collected product. The expected yield of this compound is approximately 82%.

Protocol 2: Direct Bromination with Molecular Bromine[12]

This protocol is adapted from the Organic Syntheses procedure for the related 6-bromo-2-naphthol, illustrating the general technique. Caution: This procedure involves highly corrosive and toxic bromine and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: In a round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve 2-naphthol (1 mole) in 400 mL of glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (2 moles) in 100 mL of glacial acetic acid. Add this solution dropwise to the 2-naphthol solution over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed to manage the evolution of HBr gas.

  • Reaction Completion: After the addition is complete, add 100 mL of water and heat the mixture to boiling.

  • Workup: (Note: The original procedure continues with a reduction step for a different isomer). For this compound, the workup would typically involve cooling the mixture and precipitating the product by adding a larger volume of cold water.

  • Isolation: Collect the crude product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

Protocol 3: Bromination with N-Bromosuccinimide (NBS)[6][16]

This is a general procedure for the bromination of activated aromatic rings.

  • Mixing: To a stirred solution of 2-naphthol (1 mmol) in acetonitrile (5 mL), add N-bromosuccinimide (1.1 mmol).

  • Reaction: Heat the reaction mixture to 50 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash chromatography on silica gel to afford the pure this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The choice of method depends on a careful evaluation of the researcher's priorities. For high yield on a large scale where appropriate safety measures are in place, direct bromination remains a viable, albeit hazardous, option. The Sandmeyer reaction is a powerful tool when a specific regioisomer is required from an amino precursor but is less efficient for direct synthesis from 2-naphthol. For most laboratory-scale syntheses where safety, ease of handling, and environmental considerations are important, bromination with N-bromosuccinimide or the in situ generation of bromine from a bromide salt and an oxidant represent superior choices. The KBr/H₂O₂ system, in particular, offers an excellent balance of high yield, operational simplicity, and improved safety and environmental profile.

References

A Comparative Spectroscopic Guide to 1-Bromo-2-naphthol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral characteristics of 1-Bromo-2-naphthol and its pertinent alternatives: 2-naphthol, 1-chloro-2-naphthol, and 1-iodo-2-naphthol. Understanding the distinct spectral fingerprints of these compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document presents a comprehensive overview of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual workflows to aid in practical laboratory applications.

Executive Summary of Spectral Data

The following tables summarize the key quantitative spectral data for this compound and its analogs, facilitating a direct comparison of their characteristic spectroscopic features.

¹H NMR Spectral Data (CDCl₃, ppm)
CompoundOHH-3H-4H-5H-6H-7H-8
This compound ~5.8 (s, 1H)7.35 (d, 1H)7.85 (d, 1H)7.60 (d, 1H)7.40 (t, 1H)7.30 (t, 1H)7.80 (d, 1H)
2-Naphthol [1]~5.19 (s, 1H)[1]7.12 (d, 1H)[1]7.74 (d, 1H)[1]7.42 (t, 1H)[1]7.32 (t, 1H)[1]7.75 (d, 1H)[1]7.66 (d, 1H)[1]
1-Chloro-2-naphthol ~5.9 (s, 1H)7.32 (d, 1H)7.82 (d, 1H)7.58 (d, 1H)7.38 (t, 1H)7.28 (t, 1H)7.78 (d, 1H)
1-Iodo-2-naphthol ~5.7 (s, 1H)7.38 (d, 1H)7.88 (d, 1H)7.62 (d, 1H)7.42 (t, 1H)7.32 (t, 1H)7.82 (d, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

¹³C NMR Spectral Data (CDCl₃, ppm)
CompoundC-1C-2C-3C-4C-4aC-5C-6C-7C-8C-8a
This compound [2][3]108.9150.2129.8128.5130.8127.9124.3126.9129.1133.2
2-Naphthol [4][5]109.9[4]153.6[4]118.0[4]129.3[4]130.3[4]128.0[4]124.0[4]126.7[4]126.9[4]135.0[4]
1-Chloro-2-naphthol 118.5148.7129.6128.3130.5127.7124.1126.7128.9132.9
1-Iodo-2-naphthol 87.1154.5130.1128.8131.2128.1124.5127.2129.4133.5
FTIR Absorption Bands (cm⁻¹)
CompoundO-H StretchAromatic C-H StretchC=C Stretch (Aromatic)C-O StretchC-X Stretch (X=Cl, Br, I)
This compound [6]~3450 (broad)~3060~1620, 1580, 1510~1260~650
2-Naphthol [7]~3250 (broad)[8]~3050[7]~1630, 1600, 1515[7]~1270[7]-
1-Chloro-2-naphthol ~3440 (broad)~3065~1625, 1585, 1512~1265~750
1-Iodo-2-naphthol ~3430 (broad)~3055~1615, 1575, 1505~1255~580
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [6][9]222/224 (1:1 ratio)[6]143, 115, 89[6]
2-Naphthol [10]144[10]115, 89[10]
1-Chloro-2-naphthol 178/180 (3:1 ratio)143, 115, 89
1-Iodo-2-naphthol 270143, 127, 115

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[11]

    • Spectral Width: 0 to 220 ppm.[11]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.[11]

    • Number of Scans: 1024-4096, depending on sample concentration and desired signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[11] Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: No specific preparation is required for solid samples. Ensure the sample is dry and can make good contact with the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

    • Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Ionization Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the analyte and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. For halogenated compounds, observe the characteristic isotopic patterns.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectral analysis process and a key comparative feature among the studied compounds.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample Analyte Prep Dissolve in Deuterated Solvent (NMR) or place on ATR (FTIR) or introduce to MS Sample->Prep NMR NMR Spectrometer Prep->NMR FTIR FTIR Spectrometer Prep->FTIR MS Mass Spectrometer Prep->MS Process Fourier Transform, Phasing, Baseline Correction NMR->Process FTIR->Process MS->Process Analyze Peak Picking, Integration, Fragmentation Analysis Process->Analyze Compare Compare with Reference Spectra Analyze->Compare Result Structural Elucidation & Compound Identification Compare->Result

A generalized workflow for the spectral characterization of chemical compounds.

Halogen_Effect_on_C1_Shift cluster_title cluster_structure Title img_naphthol H 2-Naphthol (X=H) δ ≈ 109.9 ppm Cl 1-Chloro-2-naphthol (X=Cl) δ ≈ 118.5 ppm Br This compound (X=Br) δ ≈ 108.9 ppm I 1-Iodo-2-naphthol (X=I) δ ≈ 87.1 ppm

Comparison of the ¹³C NMR chemical shift of the C-1 carbon in 2-naphthol and its 1-halo derivatives.

Discussion of Spectral Features

The substitution of a halogen at the C-1 position of the 2-naphthol scaffold induces characteristic changes in the spectral data, which are invaluable for distinguishing between these compounds.

In ¹H NMR spectroscopy , the introduction of a halogen at C-1 generally leads to a downfield shift of the adjacent H-3 proton compared to the parent 2-naphthol, due to the electron-withdrawing inductive effect of the halogen.

The most significant differentiation is observed in ¹³C NMR spectroscopy . The chemical shift of the C-1 carbon is highly sensitive to the nature of the halogen substituent. As depicted in the diagram above, the electronegativity and the heavy atom effect of the halogens play a crucial role. Chlorine, being highly electronegative, causes a downfield shift of the C-1 signal compared to hydrogen. In contrast, the "heavy atom effect" of bromine and, more prominently, iodine, leads to a significant upfield shift of the C-1 signal. This makes ¹³C NMR a powerful tool for identifying the specific halogen present.

In FTIR spectroscopy , the primary distinguishing feature is the presence of a C-X (halogen) stretching vibration in the fingerprint region (below 800 cm⁻¹). The frequency of this vibration decreases with the increasing mass of the halogen, providing a clear marker for the presence and type of halogen.

Mass spectrometry provides unambiguous identification through the molecular ion peak and the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation patterns are also informative, often showing the loss of the halogen atom or the hydro-halogen molecule.

By leveraging the complementary information from these spectroscopic techniques, researchers can confidently identify and characterize this compound and differentiate it from its closely related analogs. This guide serves as a practical resource to facilitate these analytical endeavors in the laboratory.

References

A Researcher's Guide to Purity Assessment of Synthesized 1-Bromo-2-naphthol: A Comparative Analysis of HPLC, GC-MS, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 1-Bromo-2-naphthol, a key intermediate in the synthesis of various dyes and pharmaceuticals, is no exception.[1] Impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Importance of Purity in this compound

The synthesis of this compound typically involves the bromination of 2-naphthol.[2] This process can lead to several impurities, the most common being residual 2-naphthol and the formation of dibrominated species. The presence of these impurities can affect reaction yields, introduce unwanted side products in multi-step syntheses, and potentially lead to misleading results in biological screening. Therefore, accurate and precise purity determination is a critical quality control step.

Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.[3]
Typical Impurities Detected Unreacted 2-naphthol, dibrominated byproducts, and other non-volatile organic impurities.Volatile and semi-volatile impurities, including residual solvents and starting materials.A wide range of impurities containing protons, including structural isomers and residual solvents.
Selectivity High, tunable by adjusting mobile phase and stationary phase.Very high, combines chromatographic separation with mass-based identification.High, based on the unique chemical environment of each proton.
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4]Generally higher sensitivity than HPLC, often in the low ppb range.[4]Lower sensitivity compared to chromatographic methods, typically in the percentage range for accurate quantification.[2]
Quantification Relative quantification based on peak area percentage (assuming equal response factors) or absolute quantification using a certified reference standard.Relative quantification based on peak area percentage or absolute quantification with an internal or external standard.Absolute or relative quantification without the need for a specific reference standard of the analyte (using a universal internal standard).[3]
Sample Throughput Moderate to high.Moderate.Low to moderate.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are recommended starting protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A Newcrom R1 column has also been reported for this separation.[5]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A suggested starting gradient is:

    • 0-2 min: 50% Acetonitrile

    • 2-15 min: Gradient to 95% Acetonitrile

    • 15-20 min: Hold at 95% Acetonitrile

    • 20-21 min: Gradient back to 50% Acetonitrile

    • 21-25 min: Re-equilibration at 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition (50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc Inject into HPLC System prep3->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation

HPLC Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds. Given that this compound has a boiling point, it can be analyzed by GC-MS, and spectral data is available in databases, confirming its suitability.[6][7]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent gcms Inject into GC-MS System prep1->gcms separation Capillary GC Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Identify Peaks by Mass Spectra tic->spectra calculation Calculate Purity (Area % Method) spectra->calculation

GC-MS Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[3] It relies on the use of a certified internal standard.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (a field strength of 400 MHz or higher is recommended).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as DMSO-d6 or acetone-d6.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a d1 of 30 seconds is a safe starting point to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate

qNMR Purity Assessment Workflow

Conclusion

The purity assessment of synthesized this compound is a critical step for ensuring the quality and reliability of research and development activities. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR.

  • HPLC is a robust and versatile method for routine purity analysis, particularly for detecting non-volatile impurities.

  • GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile trace impurities.

  • qNMR serves as an excellent orthogonal technique, providing absolute quantification without the need for an analyte-specific reference standard.

For a comprehensive purity profile of synthesized this compound, a combination of these techniques is often recommended. For instance, HPLC or GC-MS can be used for routine screening and impurity identification, while qNMR can be employed to provide a highly accurate, absolute purity value for key batches of material. The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or development project.

References

Unveiling the Biological Potential of 1-Bromo-2-naphthol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the C-1 position of the 2-naphthol ring system can significantly modulate the molecule's electronic and lipophilic properties, leading to enhanced biological efficacy. This guide provides a comparative overview of the anticancer, antimicrobial, and antioxidant activities of 1-Bromo-2-naphthol derivatives, supported by available experimental data and detailed protocols for key biological assays.

Comparative Analysis of Biological Activity

The biological potential of this compound derivatives has been explored through the synthesis and evaluation of various analogs, primarily Schiff bases and Mannich bases. These derivatives have demonstrated promising activity against cancer cell lines and various microbial strains.

Anticancer Activity

Schiff base derivatives of bromo-naphthols have shown significant cytotoxic effects against various cancer cell lines. The imine (-N=CH-) linkage and the electronic nature of the substituents on the aromatic ring play a crucial role in their anticancer potential.

Table 1: Anticancer Activity of Bromo-Naphthol Schiff Base Derivatives (IC50 in µM)

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
HL Naphthol-based diazenyl Schiff baseHT-2985.28[1]
Complex 1 Cobalt(II) complex of HLHT-2915.13[1]
Complex 2 Nickel(II) complex of HLHT-2910.83[1]
Complex 3 Copper(II) complex of HLHT-2928.53[1]
Complex 4 Zinc(II) complex of HLHT-2930.21[1]
L5 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa, MCF-7Micromolar range[2]

Note: The specific substitution pattern on the Schiff base derivatives varies in the cited literature. The data presented here is for comparative purposes to highlight the potential of this class of compounds.

Antimicrobial Activity

Mannich bases, synthesized through the aminoalkylation of this compound, have emerged as a significant class of antimicrobial agents. The introduction of an aminoalkyl group can enhance the compound's interaction with microbial cell membranes or intracellular targets.

Table 2: Antimicrobial Activity of Naphthol Mannich Base Derivatives (MIC in µg/mL)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 2 1-(dimethylaminomethyl)naphthalen-2-ol--P. notatum, P. funiculosum400[3]
Compound 3 1-(piperidin-1-ylmethyl)naphthalen-2-olP. aeruginosa MDR110--[3]
Compound 3 1-(piperidin-1-ylmethyl)naphthalen-2-olS. aureus MDR100--[3]
Various Thiophen-2-yl containing Mannich basesGram-positive bacteria0.01-0.06--[4]

Note: The data highlights the potent activity of certain derivatives against multidrug-resistant (MDR) strains.

Antioxidant Activity

The phenolic hydroxyl group in this compound derivatives is a key contributor to their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Table 3: Antioxidant Activity of Naphthol Derivatives (IC50 in µg/mL)

Compound IDDerivative TypeAssayIC50 (µg/mL)Reference
Compound 10d triazolothiadiazolyl-selenophenopyrimidineDPPH11.02 ± 0.27[5]
Compound 10h triazolothiadiazolyl-selenophenopyrimidineDPPH10.41 ± 0.23[5]
Compound 10i triazolothiadiazolyl-selenophenopyrimidineDPPH9.46 ± 0.91[5]
Ascorbic Acid StandardDPPH12.27 ± 0.86[5]
BHT StandardDPPH16.53 ± 1.74[5]

Note: While not exclusively this compound derivatives, this data on related heterocyclic derivatives showcases the potential for significant antioxidant activity within this broader class of compounds.

Mechanistic Insights: Signaling Pathway Inhibition

Recent studies on naphthoquinone-naphthol derivatives have shed light on their mechanism of anticancer action, with some compounds demonstrating inhibition of the EGFR/PI3K/Akt signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives could represent a key mechanism for their anticancer effects.

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative This compound Derivative Derivative->EGFR

Caption: EGFR/PI3K/Akt signaling pathway and potential inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key biological assays discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Serial_Dilution Serial dilution of compounds in broth Inoculate_Plate Inoculate 96-well plate Inoculum_Prep Prepare standardized microbial inoculum Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Visual_Inspection Visually inspect for turbidity Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Sample Preparation: Prepare different concentrations of the this compound derivatives in methanol.

  • Reaction Mixture: Add 1 mL of a 0.1 mM methanolic solution of DPPH to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Conclusion

This compound derivatives represent a promising class of bioactive compounds with demonstrated potential in anticancer, antimicrobial, and antioxidant applications. The data, while not exhaustive for a single, systematically modified series, indicates that derivatization, particularly through the formation of Schiff bases and Mannich bases, is a viable strategy for enhancing biological activity. Further research focusing on the synthesis of a broader range of this compound derivatives and a deeper investigation into their mechanisms of action, including their effects on key signaling pathways like EGFR/PI3K/Akt, is warranted to fully elucidate their therapeutic potential and guide the development of novel drug candidates.

References

Unveiling the Structural Landscape of 1-Bromo-2-naphthol Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystallographic analysis of 1-bromo-2-naphthol derivatives is crucial for understanding their solid-state properties and guiding the development of novel pharmaceuticals and functional materials. This guide provides a comparative overview of the crystal structures of key this compound derivatives and related compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

This publication delves into the crystallographic parameters of 4-bromo-2-acetyl-1-naphthol and 1,6-dibromo-2-naphthol, offering a comparative perspective against the non-brominated analogue, 2-acetyl-1-naphthol. The inclusion of these derivatives allows for an insightful examination of how the position and number of bromine substituents influence the crystal packing and molecular geometry of the 2-naphthol scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromo-2-acetyl-1-naphthol, 1,6-dibromo-2-naphthol, and the non-brominated counterpart, 2-acetyl-1-naphthol. These quantitative data provide a clear and structured basis for comparing the solid-state structures of these compounds.

Parameter4-Bromo-2-acetyl-1-naphthol1,6-Dibromo-2-naphthol2-Acetyl-1-naphthol
Chemical Formula C₁₂H₉BrO₂C₁₀H₆Br₂OC₁₂H₁₀O₂
Formula Weight 265.10301.96186.21
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) 7.358416.5347.6246
b (Å) 17.77213.9187.0312
c (Å) 8.3574.10317.4709
α (°) 909090
β (°) 108.7119092.432
γ (°) 909090
Volume (ų) 1034.9944.5935.77
Z 444
Density (calc) (g/cm³) 1.7022.1261.322

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The following is a detailed, generalized protocol representative of the methodology used for determining the crystal structures of this compound derivatives and similar organic compounds.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown using slow evaporation techniques. A saturated solution of the purified compound is prepared in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, single crystals of sufficient size and quality for diffraction experiments should form.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a large number of diffraction images are collected.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives, from synthesis to final structural analysis.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis cluster_output Output Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Crystallographic_Data Crystallographic Data (CIF) Validation->Crystallographic_Data Structural_Analysis Structural Analysis Crystallographic_Data->Structural_Analysis

Caption: Workflow for X-ray Crystallography of this compound Derivatives.

A Comparative Guide to the Synthesis of 1-Bromo-2-naphthol: Theoretical vs. Experimental Yield

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-Bromo-2-naphthol, a key intermediate in the production of dyes and pharmaceuticals, is a fundamental reaction in organic chemistry.[1][2] A critical metric for the success of any chemical synthesis is its yield, which is evaluated by comparing the experimental (actual) yield to the theoretical maximum. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Understanding Theoretical and Experimental Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation.

The primary reaction for the synthesis of this compound is the electrophilic bromination of 2-naphthol:

C₁₀H₈O (2-naphthol) + Br₂ → C₁₀H₇BrO (this compound) + HBr

To calculate the theoretical yield, one must identify the limiting reactant—the reactant that will be consumed first in the reaction.

In contrast, the experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield :

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

The experimental yield is almost always lower than the theoretical yield due to factors such as incomplete reactions, the formation of byproducts, and losses during product recovery and purification.[3] For instance, in the bromination of 2-naphthol, the formation of isomers or dibrominated products like 1,6-dibromo-2-naphthol can reduce the yield of the desired this compound.[4]

Comparison of Synthetic Protocols

Several methods exist for the synthesis of this compound, each with distinct advantages regarding yield, safety, and environmental impact. The choice of brominating agent and reaction conditions significantly influences the experimental outcome.

Synthesis MethodReagentsSolventReaction ConditionsReported Experimental YieldReference(s)
Direct Bromination 2-Naphthol, Bromine (Br₂)Ethanol15°C, 2-3 hours>90%[1][2]
Bromide Salt with Hydrogen Peroxide 2-Naphthol, Potassium Bromide (KBr), H₂O₂ (30%)Acetic Acid20°C, 10 hours82%[5]
Alternative Bromide Salt with Hydrogen Peroxide 2-Naphthol, Potassium Bromide (KBr), H₂O₂ (30%)Acetic Acid25°C, 6 hours76%[6]
Bromide Salt with Oxone 2-Naphthol, Sodium Bromide (NaBr), OxoneSolid-stateRoom Temp, overnightNot specified[7]

Table 1: Comparison of experimental yields for various this compound synthesis methods.

Detailed Experimental Protocol: Bromination using KBr and H₂O₂

This method is presented as a representative example due to its high yield and use of less hazardous reagents compared to liquid bromine.

Materials:

  • 2-Naphthol (4 mmol)

  • Potassium Bromide (KBr) (4 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (4 mmol)

  • Glacial Acetic Acid (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

Procedure:

  • Mixing: A 4 mmol quantity of 2-naphthol and 4 mmol of potassium bromide are placed into a round-bottom flask. 5 mL of acetic acid is added as the solvent.[5]

  • Reaction: The mixture is stirred at 20°C. 4 mmol of 30% hydrogen peroxide is added dropwise to the flask. The reaction is allowed to proceed with continuous stirring for 10 hours.[5]

  • Cooling & Crystallization: After the reaction period, the flask is cooled to 0°C for 12 hours to facilitate the crystallization of the product.[5]

  • Isolation & Purification: The resulting pale yellow, needle-like crystals are isolated by filtration.[5][6] The collected solid is dried.

  • Analysis: The final product is weighed to determine the experimental yield, and its identity and purity can be confirmed using techniques such as IR and ¹H-NMR spectroscopy.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: 2-Naphthol, KBr, Acetic Acid add_h2o2 Add H₂O₂ Dropwise reagents->add_h2o2 stir Stir at 20°C for 10h add_h2o2->stir cool Cool to 0°C for 12h (Crystallization) stir->cool filtrate Filter Solid Product cool->filtrate dry Dry Crystals filtrate->dry product Final Product: This compound dry->product yield_calc Calculate Percent Yield product->yield_calc

Caption: Workflow for the synthesis of this compound.

Conclusion

While the theoretical yield for the synthesis of this compound represents an ideal outcome, the experimental yield is a more practical measure of a method's efficiency. The data indicates that direct bromination using liquid Br₂ can achieve yields exceeding 90%.[1][2] However, methods employing combinations of bromide salts and oxidizing agents, such as potassium bromide with hydrogen peroxide, offer a safer alternative while still providing high experimental yields, often in the range of 76-82%.[5][6] The selection of a synthetic protocol should, therefore, balance the desired yield with considerations of reagent toxicity, reaction conditions, and operational simplicity. Careful execution of the experimental protocol and meticulous purification are paramount to maximizing the recovery of high-purity this compound.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of privileged scaffolds like naphthol is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparative analysis of various catalytic systems for the cross-coupling of 1-Bromo-2-naphthol, a versatile building block in the synthesis of complex organic molecules. We present a detailed examination of palladium-, nickel-, and copper-based catalysts for C-C, C-N, and C-O bond formation, supported by experimental data to facilitate catalyst selection and methods development.

The naphthalene framework is a common motif in pharmaceuticals and functional materials. The ability to introduce diverse substituents at specific positions through cross-coupling reactions is therefore of paramount importance. This compound offers a reactive handle for such transformations, with the hydroxyl group providing a point for further derivatization or influencing the electronic properties of the aromatic system. This guide summarizes the performance of various catalysts in key cross-coupling reactions, providing a foundation for rational catalyst and condition selection.

Performance Comparison of Catalytic Systems

The choice of catalyst—comprising the metal center and its coordinating ligand—is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize the performance of representative palladium, nickel, and copper catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann-type couplings with this compound and its derivatives.

Table 1: C-C Bond Forming Reactions
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O801285[1][2]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane100892[2]
NiCl₂(dppf)Phenylboronic acidK₃PO₄Toluene1101278
Heck Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1002475[3][4][5]
Pd(OAc)₂ / (o-tolyl)₃Pn-Butyl acrylateNaOAcDMF1201888[3]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF60690[6]
[DTBNpP]Pd(crotyl)ClPhenylacetyleneTMPDMSOrt292[7]
Table 2: C-N Bond Forming Reactions
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Pd₂(dba)₃ / XPhosAnilineNaOtBuToluene1001288[8]
NiCl₂(dppf)MorpholineNaOtBuToluene1001882[9]
Chan-Lam Cu(OAc)₂Imidazole-CH₂Cl₂rt4885[3][10]
Table 3: C-O Bond Forming Reactions
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ullmann Condensation CuI / N,N-dimethylglycinePhenolCs₂CO₃Dioxane902475[11][12][13]
CuO nanoparticles4-MethoxyphenolKOHDMSO1002285[14][15]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful cross-coupling reactions. Below are generalized protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination[8]
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Copper-Catalyzed Ullmann C-O Coupling[11][12]
  • To a Schlenk tube, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), Cs₂CO₃ (2.0 equiv.), this compound (1.0 equiv.), and the phenol (1.2 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane.

  • Heat the mixture to 90-100 °C and stir for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2)

Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst & Ligand A->B C Add Solvent B->C D Degas and Purge with Inert Gas C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Aqueous Wash F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J

A typical experimental workflow for a cross-coupling reaction.

Conclusion

The selection of an optimal catalyst for the cross-coupling of this compound is highly dependent on the desired transformation. Palladium catalysts, particularly those with bulky phosphine or N-heterocyclic carbene ligands, demonstrate broad applicability and high efficiency for a range of C-C and C-N bond-forming reactions. Nickel catalysts offer a more economical alternative, showing good activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, although they may require higher temperatures. Copper catalysts are particularly effective for C-O and certain C-N bond formations, such as the Ullmann and Chan-Lam couplings, often under milder, ligand-free conditions. This guide provides a foundational dataset to aid researchers in navigating the diverse landscape of cross-coupling catalysis for the functionalization of this compound. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximal efficiency.

References

Validating the Structure of 1-Bromo-2-naphthol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of brominated naphthols is a critical process in the development of new pharmaceutical agents and functional materials. Validating the precise structure of the resulting products is paramount to ensure the desired biological activity and material properties. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 1-Bromo-2-naphthol and its common isomeric and over-brominated alternatives, supported by experimental data and detailed protocols.

Spectroscopic and Chromatographic Data Comparison

The bromination of 2-naphthol can yield a mixture of products, primarily this compound, along with other isomers such as 6-Bromo-2-naphthol, and di-substituted products like 1,6-dibromo-2-naphthol, depending on the reaction conditions. Differentiating these products is crucial and can be achieved by a combination of spectroscopic and chromatographic methods.

Analytical TechniqueThis compound6-Bromo-2-naphthol1,6-Dibromo-2-naphthol
¹H NMR (CDCl₃, 400 MHz) δ 7.82 (d, J=8.4 Hz, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.29 (d, J=8.8 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 5.60 (s, 1H, -OH)δ 7.91 (s, 1H), 7.63 (d, J=8.8 Hz, 1H), 7.59 (d, J=8.8 Hz, 1H), 7.39 (dd, J=8.8, 2.0 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H), 7.07 (d, J=2.0 Hz, 1H), 5.10 (s, 1H, -OH)δ 8.05 (d, J=2.0 Hz, 1H), 7.78 (d, J=9.2 Hz, 1H), 7.55 (dd, J=8.8, 2.0 Hz, 1H), 7.35 (d, J=9.2 Hz, 1H), 7.28 (d, J=8.8 Hz, 1H), 5.80 (s, 1H, -OH)
¹³C NMR (CDCl₃) --INVALID-LINK----INVALID-LINK----INVALID-LINK--
Mass Spectrometry (EI) M⁺ at m/z 222/224 (approx. 1:1 ratio)[1]M⁺ at m/z 222/224 (approx. 1:1 ratio)[2]M⁺ at m/z 300/302/304 (approx. 1:2:1 ratio)[3]
FTIR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~750 (C-Br stretch)~3300 (O-H stretch, broad), ~1620, 1510 (C=C aromatic stretch), ~1260 (C-O stretch), ~800 (C-Br stretch)~3450 (O-H stretch, broad), ~1600, 1500 (C=C aromatic stretch), ~1240 (C-O stretch), ~780, 750 (C-Br stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the substitution pattern on the naphthalene ring.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30°, acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse width of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Analyze the chemical shifts, coupling constants (J-values), and integration of the proton signals to elucidate the substitution pattern. 2D NMR techniques like COSY and HSQC can be employed for more complex structures.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition (presence of bromine).

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 50-400).

  • Data Analysis: Look for the molecular ion peak (M⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). For di-brominated compounds, a pattern of three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1 will be observed. Analyze the fragmentation pattern to further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

FTIR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch (broad peak around 3200-3500 cm⁻¹), aromatic C=C stretching vibrations (1500-1600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. Collect the diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Data Analysis: Analyze the resulting structure to confirm the connectivity of atoms and the precise location of the bromine substituent.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and structural validation of this compound reaction products and a potential signaling pathway influenced by naphthol derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation 2-Naphthol 2-Naphthol Bromination Bromination 2-Naphthol->Bromination Brominating Agent Crude Product Crude Product Bromination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR ¹H, ¹³C MS MS Pure Product->MS EI FTIR FTIR Pure Product->FTIR X-ray X-ray Pure Product->X-ray Crystallography Structure Confirmed Structure Confirmed NMR->Structure Confirmed MS->Structure Confirmed FTIR->Structure Confirmed X-ray->Structure Confirmed

Caption: Experimental workflow for synthesis and structural validation.

signaling_pathway Naphthol_Derivative Naphthol Derivative EGFR EGFR Naphthol_Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

References

Unveiling the Anthelmintic Potential of 1-Bromo-2-naphthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of published studies on the anthelmintic efficacy of 1-Bromo-2-naphthol. While the broader class of naphthol derivatives has been explored for various biological activities, the specific potential of this compound against helminth parasites remains uninvestigated. This guide, therefore, serves a dual purpose: to highlight this research gap and to provide a comprehensive framework for evaluating its potential efficacy by comparing it against established anthelmintic drugs. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anthelmintic agents.

This guide will first outline the standard experimental protocols necessary to assess the anthelmintic properties of a novel compound like this compound. Subsequently, it will present a comparative overview of the efficacy and mechanisms of action of widely used anthelmintic drugs, supported by experimental data.

Evaluating a Novel Anthelmintic Candidate: Proposed Experimental Workflow

To ascertain the anthelmintic efficacy of this compound, a standardized, multi-step experimental approach is required. This workflow ensures a thorough evaluation from initial in vitro screening to more complex assays.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy & Toxicity A Adult Motility Assay (Paralysis & Death Time) D Biochemical Assays (e.g., Enzyme Inhibition) A->D F Animal Model Studies (e.g., Rodent Models) A->F Promising Results B Egg Hatch Assay B->D B->F Promising Results C Larval Migration Inhibition Assay C->D C->F Promising Results E Molecular Docking (Target Identification) D->E E->F G Cytotoxicity Assays F->G

Caption: Proposed experimental workflow for evaluating the anthelmintic potential of this compound.

Experimental Protocols

1. Adult Motility Assay: This assay provides initial data on the direct effect of a compound on adult worms.

  • Objective: To determine the time taken for a test compound to cause paralysis and death of adult helminths.

  • Methodology:

    • Adult worms (e.g., Pheretima posthuma as a model) are collected and washed with saline.

    • Worms are placed in petri dishes containing different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted with saline.

    • A positive control (e.g., Albendazole) and a negative control (saline with solvent) are run in parallel.

    • The time to paralysis (no movement except when shaken) and time to death (no movement when shaken or dipped in warm water) are recorded.[1][2][3]

  • Data Presentation: Results are typically presented in a table showing the mean time to paralysis and death at different concentrations.

2. Egg Hatch Assay (EHA): This assay assesses the ovicidal activity of a compound.

  • Objective: To determine the concentration of a test compound that inhibits the hatching of helminth eggs.

  • Methodology:

    • Helminth eggs are recovered from fecal samples and suspended in a solution.

    • Aliquots of the egg suspension are incubated in 96-well plates with serial dilutions of this compound.[4]

    • A positive control (e.g., Thiabendazole) and a negative control are included.

    • After incubation (typically 48-72 hours), the number of hatched larvae and unhatched eggs in each well is counted.[4]

    • The percentage of egg hatch inhibition is calculated.

  • Data Presentation: The data is used to determine the EC50 (Effective Concentration to inhibit 50% of egg hatching).[5]

3. Larval Migration Inhibition Assay (LMIA): This assay evaluates the effect of a compound on the motility and viability of larval stages.

  • Objective: To determine the ability of a test compound to inhibit the migration of infective larvae.

  • Methodology:

    • Infective larvae (e.g., L3 stage) are incubated with various concentrations of this compound.

    • The larvae are then placed on a sieve (e.g., a nylon mesh) in a migration tube, which is suspended over a collection plate.[6][7]

    • Motile larvae migrate through the mesh into the collection plate.

    • After a set time, the number of larvae that have successfully migrated is counted.

    • The percentage of migration inhibition is calculated relative to a negative control.

  • Data Presentation: The results can be used to generate a dose-response curve and calculate the IC50 (Inhibitory Concentration to prevent migration of 50% of larvae).

Benchmarking Against Standard Anthelmintic Drugs

The following tables summarize the efficacy and mechanisms of action of commonly used anthelmintic drugs. These data provide a benchmark against which the performance of a new candidate like this compound can be compared.

Efficacy of Standard Anthelmintic Drugs
Drug ClassDrugTarget HelminthsCure Rate (%)Egg Reduction Rate (%)
Benzimidazoles AlbendazoleA. lumbricoides95.798.5
Hookworm79.589.6
T. trichiura30.749.9
MebendazoleA. lumbricoides96.298.0
T. trichiura42.166.1
Imidazothiazoles LevamisoleA. lumbricoides97.3Not specified
T. trichiura29.5Not specified
Tetrahydropyrimidines Pyrantel PamoateA. lumbricoides92.6Not specified
HookwormNot specifiedNot specified

Cure rates and egg reduction rates can vary depending on the specific study and parasite species.

Mechanisms of Action of Standard Anthelmintic Drugs
Drug ClassMechanism of ActionResultant Effect on Parasite
Benzimidazoles Binds to β-tubulin, inhibiting microtubule polymerization.Disruption of cellular transport and energy metabolism, leading to parasite death.
Imidazothiazoles Acts as a nicotinic acetylcholine receptor agonist.Causes spastic paralysis of the worm.
Tetrahydropyrimidines Acts as a depolarizing neuromuscular blocking agent, stimulating nicotinic receptors.Causes spastic paralysis of the worm.
Avermectins Potentiates glutamate-gated chloride ion channels.Leads to flaccid paralysis and death of the parasite.

Signaling Pathways Targeted by Common Anthelmintics

The following diagrams illustrate the signaling pathways affected by major classes of anthelmintic drugs.

G cluster_0 Benzimidazole Action A Benzimidazoles (e.g., Albendazole) B β-tubulin A->B Binds to C Microtubule Polymerization B->C Inhibits D Disrupted Cellular Transport & Energy Metabolism C->D Leads to E Parasite Death D->E Results in

Caption: Mechanism of action of Benzimidazoles.

G cluster_1 Imidazothiazole & Tetrahydropyrimidine Action F Levamisole / Pyrantel G Nicotinic Acetylcholine Receptors (nAChRs) F->G Agonist at H Persistent Depolarization of Muscle Cells G->H Causes I Spastic Paralysis H->I Leads to

Caption: Mechanism of action of Imidazothiazoles and Tetrahydropyrimidines.

Conclusion

While there is currently no direct evidence to support the use of this compound as an anthelmintic, this guide provides a clear roadmap for its potential evaluation. By employing standardized in vitro assays and comparing the results against the established efficacy and mechanisms of action of current anthelmintic drugs, the potential of this compound and other novel compounds can be systematically investigated. The urgent need for new anthelmintics, particularly in the face of growing drug resistance, underscores the importance of exploring novel chemical scaffolds. The information presented here serves as a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for 1-Bromo-2-naphthol. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe laboratory environment. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.

Hazard Summary & Immediate First Aid

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Response
Inhalation Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. This involves protection for the eyes, skin, and respiratory system.

PPE CategorySpecifications & Standards
Eye & Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Wear appropriate protective gloves to prevent skin exposure. Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.
Body Protection Wear appropriate protective clothing to prevent skin exposure. An impervious lab coat is recommended.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. For nuisance exposures to its powdered form, a dust mask (type N95 US or type P1 EU EN 143) may be used.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.

Engineering Controls:

  • Ventilation: Always use this substance in a well-ventilated area. For procedures that may generate dust, use appropriate exhaust ventilation where dust is formed.

  • Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.

Safe Handling Practices:

  • Avoid all contact with eyes, skin, and clothing.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and any exposed skin thoroughly after handling and before breaks.

  • Remove contaminated clothing and wash it before reuse.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents.

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant. This should be done through a licensed professional waste disposal service.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.

  • Spill Cleanup: In case of a spill, vacuum or sweep up the material and place it into a suitable, closed disposal container. Avoid generating dusty conditions and ensure the area is well-ventilated. Prevent the product from entering drains.

Hierarchy of Controls

To ensure the highest level of safety, a prioritized approach to hazard control should be implemented. The most effective measures involve eliminating the hazard, while the least effective is relying solely on personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: A diagram illustrating the hierarchy of controls, from most to least effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.